molecular formula C9H13N5O B1663730 ANR94 CAS No. 634924-89-3

ANR94

カタログ番号: B1663730
CAS番号: 634924-89-3
分子量: 207.23 g/mol
InChIキー: QUGDTMONBLMLLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure in first source

特性

IUPAC Name

8-ethoxy-9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDTMONBLMLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=C1OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473127
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634924-89-3
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 634924-89-3
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ANR94 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of ANR94, a potent and selective antagonist of the adenosine (B11128) A₂A receptor (A₂AR), with a focus on its effects within neuronal cells. This document details the signaling pathways modulated by this compound, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its mechanism and experimental evaluation.

Core Mechanism of Action: Adenosine A₂A Receptor Antagonism

This compound, chemically identified as 8-Ethoxy-9-ethyl-9H-purin-6-amine, exerts its effects by competitively blocking the adenosine A₂A receptor. These receptors are highly concentrated in the basal ganglia, particularly in the striatum, where they are predominantly expressed on the surface of GABAergic medium spiny neurons of the indirect pathway.[1]

Under normal physiological conditions, the endogenous neuromodulator adenosine binds to and activates A₂A receptors. As Gs protein-coupled receptors (GPCRs), activated A₂A receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream protein targets, ultimately modulating neuronal excitability and gene expression.[2][3][4]

This compound's primary mechanism is the prevention of this signaling cascade. By occupying the A₂A receptor binding site, this compound inhibits adenosine-mediated activation of the Gs/cAMP/PKA pathway, thereby influencing neuronal function.[1][3]

Modulation of Dopaminergic Signaling

A critical aspect of this compound's action in neuronal cells, particularly within the striatum, is its interplay with the dopamine (B1211576) D₂ receptor (D₂R). A₂A and D₂ receptors are co-expressed in striatopallidal GABAergic neurons and can form functional complexes known as heteromers.[[“]][[“]][7] In these complexes, the two receptors exert a reciprocal, antagonistic influence on each other's signaling.[[“]][[“]][8]

Activation of the A₂A receptor has been shown to decrease the affinity of the D₂ receptor for its endogenous ligand, dopamine, and to inhibit D₂R-mediated signaling.[3][7] This antagonistic interaction is central to the motor-suppressing effects of adenosine in the basal ganglia.

By blocking the A₂A receptor, this compound effectively removes this inhibitory influence on D₂ receptors.[1] This disinhibition potentiates dopamine D₂ receptor signaling, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease.[9] This mechanism underlies the observed improvement in motor deficits in animal models of Parkinson's disease following this compound administration.[10]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Adenosine A₂A Receptor and the inhibitory action of this compound, as well as the antagonistic relationship with the Dopamine D₂ Receptor.

ANR94_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular A2AR Adenosine A₂A Receptor (A₂AR) Gs Gs Protein A2AR->Gs Activates D2R Dopamine D₂ Receptor (D₂R) A2AR->D2R Heteromerization (Antagonistic Interaction) AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to D2R->A2AR Gi Gi Protein D2R->Gi Activates Gi->AC Inhibits Neuronal_Response_D2 Inhibition of Neuronal Activity Gi->Neuronal_Response_D2 Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Response_A2A Modulation of Neuronal Excitability & Gene Expression CREB->Neuronal_Response_A2A Leads to Adenosine Adenosine Adenosine->A2AR Binds & Activates This compound This compound This compound->A2AR Binds & Blocks Dopamine Dopamine Dopamine->D2R Binds & Activates Experimental_Workflow cluster_model_prep Model Preparation cluster_induction_methods cluster_treatment Treatment Groups cluster_assessment Behavioral Assessment cluster_analysis Data Analysis A1 Select Animal Model (e.g., Male Wistar Rats) A2 Induce Parkinsonian State A1->A2 B1 Pharmacological Induction: Administer Haloperidol A2->B1 B2 Neurotoxic Lesion: Inject 6-OHDA A2->B2 C1 Group 1: Vehicle Control B1->C1 D1 Measure Catalepsy (Bar Test) B1->D1 B2->C1 D2 Measure Rotational Behavior B2->D2 C2 Group 2: This compound (Dose 1) C1->D1 C1->D2 C3 Group 3: This compound (Dose 2) C2->D1 C2->D2 C4 Group n: This compound (Dose n) C3->D1 C3->D2 C4->D1 C4->D2 E1 Compare Catalepsy Duration vs. Vehicle D1->E1 E2 Compare Contralateral Rotations vs. L-DOPA alone D2->E2 E3 Determine Minimum Effective Dose E1->E3 E2->E3

References

ANR94: A Technical Guide to its Adenosine A2A Receptor Binding Affinity and Functional Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional characteristics of ANR94, a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). This compound, also known by its chemical name 8-Ethoxy-9-ethyl-9H-purin-6-amine, has demonstrated significant potential in preclinical models of Parkinson's disease, exhibiting neuroprotective and anti-inflammatory effects.[1][2] This document details the quantitative binding data, in-depth experimental methodologies for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation

The binding affinity of this compound for the adenosine A2A receptor has been determined through radioligand binding assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: this compound Binding Affinity (Ki) at Adenosine A2A Receptors

SpeciesReceptorKi (nM)Reference
HumanAdenosine A2A Receptor46[1][3]
RatAdenosine A2A Receptor643[1][2]

Table 2: this compound Compound Details

PropertyValue
Molecular Weight207.23
FormulaC9H13N5O
Purity≥98%
CAS Number634924-89-3

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, it initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger involved in various physiological processes. This compound, as a competitive antagonist, blocks the binding of endogenous adenosine and other agonists to the A2A receptor, thereby inhibiting this signaling pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds & Activates This compound This compound (Antagonist) This compound->A2AR Blocks Binding Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Adenosine A2A Receptor Gs-coupled signaling pathway.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism involves standard pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay for A2A Receptor Affinity (Ki) Determination

This protocol is adapted from standard procedures for determining the binding affinity of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • HEK293 or CHO cells stably expressing the human or rat adenosine A2A receptor are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

    • A fixed concentration of a suitable radioligand for the A2A receptor (e.g., [3H]ZM241385 or [3H]CGS21680). The concentration is typically at or near the Kd of the radioligand.

    • Increasing concentrations of the unlabeled competitor, this compound.

    • The prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist or antagonist (e.g., NECA or ZM241385).

  • The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Radioactivity Measurement:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for A2A Receptor Antagonism (IC50) Determination

This assay measures the ability of this compound to inhibit the agonist-stimulated production of cAMP, providing a functional measure of its antagonism.

1. Cell Culture and Plating:

  • Cells expressing the adenosine A2A receptor (e.g., HEK293 or CHO cells) are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS or DMEM).

  • The cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Increasing concentrations of the antagonist, this compound, are added to the wells.

  • Following a pre-incubation period with the antagonist, a fixed concentration of an A2A receptor agonist (e.g., NECA, typically at its EC80 concentration) is added to stimulate cAMP production.

  • The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

3. cAMP Measurement:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP levels are then measured using a commercially available cAMP assay kit. These kits are often based on competitive immunoassays using technologies such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

4. Data Analysis:

  • The amount of cAMP produced in the presence of different concentrations of this compound is quantified.

  • The data are normalized to the response produced by the agonist alone (100%) and the basal level (0%).

  • The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced cAMP production, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for A2A Receptor Antagonist Characterization

The discovery and characterization of a novel adenosine A2A receptor antagonist like this compound typically follows a structured workflow, from initial screening to in-depth pharmacological profiling.

Antagonist_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Hit_ID Hit Identification (Compounds displacing radioligand) HTS->Hit_ID IC50_Binding IC50 Determination (Competition Binding Assay) Hit_ID->IC50_Binding Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Binding->Ki_Calc Functional_Assay Functional Assay (e.g., cAMP Assay) Ki_Calc->Functional_Assay IC50_Functional IC50 Determination (Antagonist Mode) Functional_Assay->IC50_Functional Mode_of_Action Mode of Action (Competitive vs. Non-competitive) IC50_Functional->Mode_of_Action Selectivity_Screen Screening against other Adenosine Receptor Subtypes (A1, A2B, A3) Mode_of_Action->Selectivity_Screen Off_Target Off-Target Screening (e.g., CEREP panel) Selectivity_Screen->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics Off_Target->PK_PD Efficacy_Models Efficacy in Animal Models (e.g., Parkinson's Disease models) PK_PD->Efficacy_Models

Workflow for the screening and characterization of A2A receptor antagonists.

References

ANR94 (ANP32E): A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acidic Nuclear Phosphoprotein 32 family member E (ANP32E), also known as ANR94, is a multifaceted protein that plays a critical role in a variety of cellular processes. Primarily recognized as a histone chaperone and an inhibitor of protein phosphatase 2A (PP2A), ANP32E is a key regulator of chromatin dynamics, gene expression, cell cycle progression, and apoptosis. Its dysregulation has been implicated in numerous pathologies, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by ANP32E, offering a valuable resource for researchers and professionals in drug development. We will delve into its molecular functions, present quantitative data from key studies, provide detailed experimental protocols for investigating its activity, and visualize its signaling networks.

Core Functions of ANP32E

ANP32E's influence on cellular signaling is primarily rooted in two well-established molecular functions:

  • Histone Chaperone Activity: ANP32E specifically recognizes and removes the histone variant H2A.Z from chromatin.[1][2][3] The dynamic exchange of H2A.Z at gene promoters and enhancers is a critical mechanism for regulating gene transcription. By controlling H2A.Z occupancy, ANP32E influences the expression of a vast array of downstream target genes.[4][5][6]

  • Protein Phosphatase 2A (PP2A) Inhibition: ANP32E belongs to the ANP32 family of proteins, which are known inhibitors of PP2A, a major serine/threonine phosphatase.[1][7] PP2A has a broad range of substrates and is a key negative regulator of many signaling pathways. By inhibiting PP2A, ANP32E can effectively amplify signaling cascades that are normally dampened by this phosphatase.

These two functions are not mutually exclusive and can intertwine to regulate complex cellular responses.

Downstream Signaling Pathways

H2A.Z-Mediated Transcriptional Regulation

ANP32E's role as a histone chaperone for H2A.Z places it as a central regulator of gene expression. The removal of H2A.Z from nucleosomes can either activate or repress transcription depending on the genomic context.

Signaling Pathway Diagram:

ANP32E_H2AZ_Pathway ANP32E ANP32E H2AZ H2A.Z-containing nucleosome ANP32E->H2AZ removes Chromatin Chromatin H2AZ->Chromatin eviction from TF_Binding Transcription Factor Binding Chromatin->TF_Binding alters accessibility for GeneExpression Altered Gene Expression TF_Binding->GeneExpression ANP32E_DDR_Pathway DSB DNA Double-Strand Break (DSB) NuA4_Tip60 NuA4/Tip60 Complex DSB->NuA4_Tip60 recruits H2AZ_deposition H2A.Z Deposition NuA4_Tip60->H2AZ_deposition mediates ANP32E ANP32E Recruitment H2AZ_deposition->ANP32E triggers H2AZ_removal H2A.Z Removal ANP32E->H2AZ_removal mediates H4_Acetylation Histone H4 Acetylation H2AZ_removal->H4_Acetylation facilitates Chromatin_Remodeling Chromatin Remodeling DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair H4_Acetylation->Chromatin_Remodeling ANP32E_AKT_mTOR_Pathway ANP32E ANP32E PP2A PP2A ANP32E->PP2A inhibits AKT AKT PP2A->AKT dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Glycolysis Glycolysis mTORC1->Glycolysis Apoptosis Apoptosis mTORC1->Apoptosis ANP32E_CellCycle_Pathway ANP32E ANP32E E2F1_mRNA E2F1 mRNA ANP32E->E2F1_mRNA upregulates transcription of E2F1_Protein E2F1 Protein E2F1_mRNA->E2F1_Protein translated to G1_S_Genes G1/S Transition Target Genes (e.g., Cyclin E) E2F1_Protein->G1_S_Genes activates transcription of G1_S_Transition G1/S Phase Transition G1_S_Genes->G1_S_Transition promotes ANP32E_TGFb_Pathway ANP32E ANP32E TGFB1 TGF-β1 ANP32E->TGFB1 increases expression of pSmad3 p-Smad3 TGFB1->pSmad3 induces phosphorylation of Smad3 Fibrosis_Genes Fibrosis-related Genes (e.g., Collagen I, Fibronectin) pSmad3->Fibrosis_Genes activates transcription of Fibrosis Renal Interstitial Fibrosis Fibrosis_Genes->Fibrosis contributes to

References

ANR94: A Technical Whitepaper on its Therapeutic Potential as a Selective A₂A Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ANR94 is a potent and selective antagonist of the A₂A adenosine (B11128) receptor (A₂AR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. As an 8-ethoxy-adenine derivative, this compound has demonstrated significant therapeutic potential in preclinical models of several disorders, primarily neurodegenerative diseases and, more recently, in the context of immuno-oncology and epilepsy.[1][2] Its ability to cross the blood-brain barrier allows it to modulate central nervous system (CNS) pathways, making it a promising candidate for conditions such as Parkinson's disease.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, experimental validation, and future therapeutic outlook.

Core Mechanism of Action: A₂A Adenosine Receptor Antagonism

Adenosine is a ubiquitous nucleoside that modulates numerous physiological functions by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂A receptor subtype is primarily coupled to the Gs protein, which, upon activation, stimulates adenylyl cyclase to increase intracellular concentrations of cyclic AMP (cAMP).[1]

This compound exerts its effects by selectively binding to and blocking the A₂A receptor, thereby inhibiting the downstream signaling cascade initiated by endogenous adenosine. This antagonism is the foundation of its therapeutic potential across different disease states.

cluster_membrane Cell Membrane A2AR A₂A Receptor Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Adenosine Adenosine (Agonist) Adenosine->A2AR This compound This compound (Antagonist) This compound->A2AR blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

Caption: this compound blocks the A₂A receptor, preventing Gs-protein-mediated cAMP production.

Pharmacological Profile

The efficacy and potential for off-target effects of a drug candidate are defined by its binding affinity and selectivity. This compound displays high affinity for the human A₂A receptor with notable selectivity over other adenosine receptor subtypes.

Quantitative Data: Binding Affinity

The following table summarizes the binding affinities of this compound for human adenosine receptor subtypes, presented as pKi values (the negative logarithm of the inhibitory constant, Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeBinding Affinity (pKi)Inhibitory Constant (Ki)
Human A₂A 7.32 46 nM[3]
Human A₁5.622399 nM
Human A₂B<4.52>30,200 nM
Human A₃4.6820,893 nM
Data sourced from multiple studies. Ki for hA₂AR is directly cited; other Ki values are calculated from pKi values reported in Ovid.[3][4]

Therapeutic Potential and Preclinical Evidence

Parkinson's Disease (PD)

The striatum, a key brain region for motor control, shows a high density of A₂A receptors, which are co-localized with dopamine (B1211576) D₂ receptors. These two receptors exert opposing effects. The loss of dopamine in PD leads to motor deficits, which can be counteracted by blocking the A₂A receptor.

This compound has been shown to be effective in animal models of PD. It successfully crosses the blood-brain barrier and reduces motor deficits and tremors without inducing the long-term plastic changes in the striatum that can be a concern with other therapies.[1] Specifically, this compound is one of several A₂A antagonists demonstrated to significantly reverse tremulous jaw movements (TJMs) in rats, a widely used model for parkinsonian tremor.[5]

cluster_striatum Striatal Neuron D2R Dopamine D₂R Motor_Output Motor Control (Inhibited) D2R->Motor_Output promotes A2AR Adenosine A₂AR A2AR->Motor_Output inhibits Dopamine Dopamine (Depleted in PD) Dopamine->D2R Adenosine Adenosine Adenosine->A2AR This compound This compound This compound->A2AR blocks

Caption: In PD, this compound blocks inhibitory A₂AR signals, helping to restore motor control.

Epilepsy

Repetitive activation of GABA-A receptors in epileptic brain tissue can lead to a "rundown" or desensitization of the resulting inhibitory currents (IGABA), compromising neural inhibition. This compound has been investigated for its potential to stabilize these receptors.

In studies using oocytes microinjected with membranes from human epileptic tissue, this compound (100 nM) reduced IGABA desensitization in approximately 70% of cases.[6][7] However, results from direct patch-clamp recordings of pyramidal neurons in human brain slices have been variable, suggesting a complex modulatory role that may depend on patient-specific factors or the precise pathophysiology.[6][8]

Experimental ModelThis compound ConcentrationKey FindingReference
Oocytes with human MTLE/FCD tissue membranes100 nMReduced IGABA desensitization in ~70% of oocytes[6][7]
Peritumoral neurons (ganglioglioma, adult)100 nMDecreased IGABA rundown (10th current from 46% to 59% of 1st)[6][8]
Peritumoral neurons (ganglioglioma, pediatric)100 nMIncreased IGABA desensitization (rundown from 85% to 65%)[6][8]
MTLE pyramidal neurons100 nMNo significant effect on IGABA rundown[6]
Immuno-Oncology

The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which suppresses the activity of anti-tumor immune cells, such as T-cells, by activating A₂A receptors. This immunosuppressive effect allows cancer cells to evade the immune system. A₂A receptor antagonists are therefore of significant interest as checkpoint blockade agents.[2][9] By blocking the A₂A receptor on immune cells, this compound has the potential to reverse adenosine-mediated immunosuppression, thereby enhancing the anti-cancer immune response, potentially in combination with other immunotherapies.[2]

cluster_tme Tumor Microenvironment Tumor_Cell Tumor Cell Adenosine Extracellular Adenosine Tumor_Cell->Adenosine releases T_Cell T-Cell Anti_Tumor_Activity Anti-Tumor Activity T_Cell->Anti_Tumor_Activity A2AR A₂A Receptor Immune_Suppression Immune Suppression A2AR->Immune_Suppression leads to Adenosine->A2AR activates This compound This compound This compound->A2AR blocks Immune_Suppression->Anti_Tumor_Activity

Caption: this compound blocks A₂AR on T-cells to prevent tumor-induced immune suppression.

Experimental Protocols Overview

Detailed, step-by-step protocols for the experiments involving this compound are proprietary to the conducting research institutions. However, the methodologies employed can be summarized as follows.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes. The general protocol involves:

  • Membrane Preparation: Isolation of cell membranes expressing the target human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

  • Competitive Binding: Incubation of the membranes with a constant concentration of a radiolabeled ligand (an agonist or antagonist known to bind to the receptor) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation & Counting: Separation of bound from unbound radioligand via filtration, followed by quantification of radioactivity using a scintillation counter.

  • Data Analysis: Calculation of the IC₅₀ value (concentration of this compound that displaces 50% of the radioligand), which is then converted to the Ki value using the Cheng-Prusoff equation.

Animal Models of Parkinson's Disease (Tremulous Jaw Movement Model)

This protocol assesses the anti-tremor potential of drug candidates.

  • Induction of TJMs: Administration of a dopamine D₂ receptor antagonist (e.g., pimozide) or a cholinomimetic agent to rats to induce jaw tremors that mimic parkinsonian tremor.

  • Drug Administration: Administration of this compound at various doses to different groups of animals.

  • Behavioral Observation: Trained observers, blind to the treatment conditions, score the number and duration of TJMs over a set observation period.

  • Analysis: Comparison of TJM frequency and duration between vehicle-treated and this compound-treated groups to determine efficacy.

Electrophysiology on Human Brain Tissue

This workflow was used to evaluate this compound's effect on GABA-A receptor stability.

Start Obtain Human Epileptic Brain Tissue (Post-Surgery) Prep Prepare Cell Membranes or Acute Brain Slices Start->Prep Inject Microinject Membranes into Xenopus Oocytes Prep->Inject for oocyte studies Record2 Whole-Cell Patch-Clamp Recording from Pyramidal Neurons in Slices Prep->Record2 for slice studies Record1 Whole-Cell Patch-Clamp Recording from Oocytes Inject->Record1 Stim Repetitive GABA Application to Induce IGABA Rundown Record1->Stim Record2->Stim Test Bath Application of This compound (100 nM) Stim->Test Analyze Analyze Changes in IGABA Amplitude and Desensitization Test->Analyze

Caption: Experimental workflow for testing this compound's effects on GABA-A receptors.

Conclusion and Future Directions

This compound is a highly selective and potent A₂A adenosine receptor antagonist with a strong preclinical profile, particularly in the field of neurodegenerative disorders. Its proven efficacy in animal models of Parkinson's disease makes it a compelling candidate for further clinical development. While its role in epilepsy is more complex and requires further investigation, its potential to modulate GABAergic transmission is noteworthy. Furthermore, the burgeoning field of immuno-oncology presents a significant opportunity for this compound, where it could serve to dismantle the immunosuppressive shield of tumors. Future research should focus on advancing this compound into clinical trials for Parkinson's disease, elucidating its precise effects in different forms of human epilepsy, and evaluating its efficacy in combination with existing checkpoint inhibitors in various cancer models.

References

The Role of ANR94 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The adenosine (B11128) A2A receptor (A2AR) has emerged as a key modulator of the neuroinflammatory response, primarily through its expression on glial cells. ANR94 (8-ethoxy-9-ethyladenine) is a potent and selective antagonist of the A2AR. This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, detailing its mechanism of action, summarizing key quantitative data from studies on A2AR antagonists, and providing detailed experimental protocols for its investigation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and other A2AR antagonists in neuroinflammatory and neurodegenerative disorders.

Introduction to this compound and the Adenosine A2A Receptor in Neuroinflammation

This compound is a small molecule antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor that plays a significant role in modulating inflammation in the central nervous system (CNS).[1][2] Under pathological conditions, such as brain injury or disease, extracellular adenosine levels rise and can activate A2ARs expressed on microglia and astrocytes. This activation is generally considered to promote a pro-inflammatory phenotype in these glial cells, leading to the release of inflammatory cytokines and other neurotoxic factors that contribute to neuronal damage.[3]

By blocking the A2AR, this compound is hypothesized to exert neuroprotective effects by suppressing these detrimental neuroinflammatory processes.[1][2] This guide will delve into the molecular mechanisms underlying this effect and provide the necessary technical information for its further investigation.

Mechanism of Action of this compound in Neuroinflammation

The primary mechanism by which this compound mitigates neuroinflammation is through the competitive antagonism of the A2AR on glial cells.

Modulation of Microglial Activation

Microglia, the resident immune cells of the CNS, exist in a resting state under normal physiological conditions. Upon encountering inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates, they become activated.[4] A2AR activation is known to contribute to a pro-inflammatory M1-like microglial phenotype, characterized by the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][5] this compound, by blocking A2AR, is expected to shift the balance from this pro-inflammatory state towards a more anti-inflammatory and neuroprotective M2-like phenotype.

Regulation of Astrocyte Function

Astrocytes, another key glial cell type, also play a dual role in neuroinflammation. While they can be neuroprotective, chronic activation can lead to detrimental effects, including the release of inflammatory mediators and the downregulation of essential functions like glutamate (B1630785) uptake.[6][7] A2AR activation on astrocytes has been linked to the production of inflammatory cytokines and a reduction in the expression of glutamate transporters, which can lead to excitotoxicity.[6][8] this compound's antagonism of A2AR is therefore postulated to restore normal astrocyte function and reduce their contribution to the inflammatory milieu.

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of intracellular signaling cascades downstream of the A2AR.

  • Cyclic AMP (cAMP) Pathway: The A2AR is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9] While the cAMP/PKA pathway can have complex and context-dependent effects on inflammation, in the context of A2AR activation on microglia, it has been linked to the promotion of pro-inflammatory responses.[8] By blocking this initial step, this compound prevents the downstream signaling events that lead to inflammation.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[10] Activation of A2AR has been shown to potentiate NF-κB activation in response to inflammatory stimuli.[11] this compound is expected to inhibit this potentiation, thereby reducing the expression of NF-κB target genes.

Quantitative Data on A2AR Antagonism in Neuroinflammation

While specific quantitative data for this compound's anti-neuroinflammatory effects are emerging, a substantial body of evidence from studies on other potent and selective A2AR antagonists, such as SCH58261 and preladenant, provides a strong indication of its expected efficacy.

ParameterCell/Animal ModelTreatmentEffectReference
TNF-α Production LPS-stimulated BV-2 microgliaSCH58261Significant reduction in TNF-α levels.[5]
IL-1β Production LPS-stimulated primary microgliaSCH58261Significant decrease in IL-1β release.[1]
IL-6 Production LPS-stimulated BV-2 microgliaSCH58261Significant reduction in IL-6 levels.[5]
Microglial Activation (Iba1) Chronic periodontitis mouse modelSCH58261 (0.1 and 0.5 mg/kg)Decreased density of Iba1-positive microglia in the hippocampus.[5]
Microglial Process Motility MPTP-treated mouse brain slicesPreladenantRestored microglial process extension towards injury site.[10]
Glutamate Transporter (GLT-1) Expression Chronic periodontitis mouse modelSCH58261 (0.1 and 0.5 mg/kg)Increased GLT-1 expression in the hippocampus.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in neuroinflammation.

In Vitro Neuroinflammation Model with Primary Microglia

This protocol describes the isolation and culture of primary microglia and their use in an LPS-induced neuroinflammation model to assess the efficacy of this compound.

Materials:

  • P0-P2 mouse or rat pups

  • DMEM/F10 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Trypsin-EDTA

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for specific assays (e.g., ELISA kits, RT-qPCR reagents, antibodies for immunofluorescence or Western blotting)

Protocol:

  • Primary Microglia Isolation and Culture:

    • Isolate cortices from P0-P2 pups and mechanically dissociate the tissue.

    • Digest the tissue with trypsin-EDTA.

    • Plate the mixed glial cell suspension in DMEM/F10 with 10% FBS and penicillin/streptomycin.

    • After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

    • Isolate microglia by gentle shaking of the flasks and collect the supernatant containing the detached microglia.

    • Plate the purified microglia for experiments.

  • LPS-induced Inflammation and this compound Treatment:

    • Plate purified microglia at a suitable density (e.g., 2 x 10^5 cells/well in a 24-well plate).

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for cytokine mRNA analysis, 24 hours for cytokine protein analysis).

    • Collect the cell culture supernatant for cytokine protein quantification (ELISA) and the cell lysate for RNA isolation (RT-qPCR) or protein analysis (Western blot).

In Vivo Neuroinflammation Model (LPS-induced)

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the assessment of this compound's therapeutic effects.

Materials:

  • Adult C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Saline solution

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Tissue processing reagents for immunohistochemistry or biochemical assays.

Protocol:

  • Animal Dosing:

    • Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. The timing of administration will depend on the experimental design (pre-treatment or post-treatment).

    • After a specified time (e.g., 30-60 minutes for pre-treatment), administer LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation.

  • Tissue Collection:

    • At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice.

    • For biochemical analysis (e.g., cytokine measurement), rapidly dissect the brain region of interest (e.g., hippocampus, striatum), snap-freeze in liquid nitrogen, and store at -80°C.

    • For immunohistochemistry, perfuse the mice transcardially with saline followed by 4% paraformaldehyde. Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.

  • Analysis:

    • Cytokine Analysis: Homogenize the brain tissue and measure cytokine levels using ELISA or a multiplex cytokine assay.

    • Immunohistochemistry: Stain brain sections with antibodies against microglial markers (e.g., Iba1) and astrocyte markers (e.g., GFAP) to assess glial activation. Co-stain with markers for inflammatory mediators if desired.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

ANR94_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks Gs Gαs A2AR->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NFkB_pathway NF-κB Pathway Activation PKA->NFkB_pathway Potentiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_pathway->Cytokines Induces Transcription

This compound blocks A2AR signaling to reduce pro-inflammatory cytokine production.
Experimental Workflows

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis isolate Isolate Primary Microglia culture Culture Microglia isolate->culture plate Plate for Experiment culture->plate pretreat Pre-treat with This compound or Vehicle plate->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells elisa ELISA (Cytokine Protein) collect_supernatant->elisa rt_qpcr RT-qPCR (Cytokine mRNA) lyse_cells->rt_qpcr western Western Blot (Signaling Proteins) lyse_cells->western

Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

InVivo_Workflow cluster_animal_model In Vivo Model cluster_tissue_processing Tissue Processing cluster_endpoint_analysis Endpoint Analysis administer_this compound Administer this compound or Vehicle induce_inflammation Induce Neuroinflammation (e.g., LPS injection) administer_this compound->induce_inflammation euthanize Euthanize Animal induce_inflammation->euthanize dissect_brain Dissect Brain Region euthanize->dissect_brain perfuse_fix Perfuse and Fix Brain euthanize->perfuse_fix biochemical Biochemical Analysis (e.g., ELISA) dissect_brain->biochemical histological Immunohistochemistry (Iba1, GFAP) perfuse_fix->histological

Workflow for in vivo assessment of this compound in a neuroinflammation model.

Conclusion

This compound, as a potent and selective adenosine A2A receptor antagonist, holds significant promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its mechanism of action, centered on the modulation of microglial and astrocytic activity and the suppression of pro-inflammatory signaling pathways, is well-supported by a growing body of evidence. This technical guide provides a comprehensive resource for researchers and drug developers, offering key data, detailed experimental protocols, and visual representations of the underlying biological processes. Further investigation into the specific dose-response relationships and in vivo efficacy of this compound in various disease models is warranted to fully elucidate its therapeutic potential.

References

ANR94: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94, chemically known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neurodegenerative diseases and inflammation. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound is a substituted purine (B94841) derivative with an ethoxy group at the 8-position and an ethyl group at the 9-position of the purine ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 8-Ethoxy-9-ethyl-9H-purin-6-amine[1][2]
Molecular Formula C9H13N5O[1][3]
Molecular Weight 207.23 g/mol [1][3]
CAS Number 634924-89-3[1][3]
Purity ≥98% (typically determined by HPLC)[1][2]
Appearance Solid powder
Solubility Soluble to 50 mM in DMSO and to 100 mM in ethanol.[1][3]
Storage Store at room temperature.[1]

Biological Activity

This compound functions as a competitive antagonist at the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound can modulate downstream signaling pathways.

Table 2: Pharmacological Properties of this compound

ParameterSpeciesValueReference
Ki (A2AR) Human46 nM[1][3][4]
Ki (A2AR) Rat643 nM[1][3][4]

The lower Ki value for the human A2A receptor indicates a higher binding affinity compared to the rat receptor.[1][3][4] Due to its antagonist activity at the A2AR, this compound has shown potential therapeutic effects in preclinical models of Parkinson's disease, where it can improve motor deficits.[1][4] It has also been noted to exhibit neuroprotective and anti-inflammatory effects.[1][4]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the canonical A2A receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

ANR94_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs AC Adenylyl Cyclase Gs->AC ATP ATP Adenosine Adenosine Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound blocks adenosine-mediated activation of the A2A receptor.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for its target receptor (A2AR).

Methodology:

  • Membrane Preparation: Membranes from cells expressing the A2A receptor are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled A2AR antagonist (e.g., [3H]-ZM241385) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare A2A Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Unbound Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine Ki.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

Methodology:

  • Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.

  • Treatment: The cells are pre-incubated with varying concentrations of the antagonist (this compound) followed by stimulation with a fixed concentration of an A2AR agonist (e.g., CGS21680).

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of a chemical compound and for quantifying its concentration.

Methodology:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Chromatographic Separation: The sample is injected onto an HPLC column (typically a reverse-phase C18 column). A mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) is pumped through the column to separate the components of the sample.

  • Detection: As the components elute from the column, they are detected by a UV detector at a specific wavelength.

  • Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks. The concentration can be quantified by comparing the peak area to a standard curve generated from samples of known concentrations.

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with high affinity for the human receptor. Its ability to modulate the A2AR signaling pathway makes it a valuable tool for research into the physiological and pathological roles of this receptor, particularly in the context of neurodegenerative disorders like Parkinson's disease. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of this compound and other A2AR modulators.

References

ANR94: A Deep Dive into its Pharmacokinetic Profile and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94, chemically known as 8-ethoxy-9-ethyladenine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] It has shown considerable promise in preclinical models of Parkinson's disease, where it has been observed to ameliorate motor deficits.[4] A thorough understanding of its pharmacokinetics (what the body does to the drug) and bioavailability is paramount for its continued development and potential clinical translation. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile of this compound.

Pharmacokinetic Profile

At present, detailed in vivo pharmacokinetic parameters for this compound, such as plasma concentration-time profiles, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not extensively documented in publicly available scientific literature. Preclinical studies have primarily focused on its pharmacodynamic effects and in vitro metabolic stability.

Metabolism

The metabolic fate of this compound has been investigated in in vitro studies using rat liver microsomes. These studies have revealed a key characteristic of the compound: it undergoes very limited metabolism.

A pivotal study demonstrated that this compound, along with other 8-substituted 9-ethyladenines, is metabolized to a minimal extent, with only a small fraction of the parent compound being converted to metabolites.[5] This low level of metabolism suggests that the compound is relatively stable in the presence of hepatic enzymes.

Furthermore, the same study identified this compound as a mechanism-based inhibitor of the cytochrome P450 (CYP450) enzyme system, with a particular affinity for the CYP2D6 isoform.[5] Mechanism-based inhibition implies that the drug is transformed by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. This finding has significant implications for potential drug-drug interactions if this compound were to be co-administered with other drugs that are substrates for CYP2D6.

Bioavailability

Quantitative data on the oral bioavailability of this compound from in vivo studies in animal models is not currently available in the published literature. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter for orally administered drugs. Further preclinical studies are required to determine the extent of oral absorption and first-pass metabolism of this compound to fully characterize its potential as an oral therapeutic agent.

Experimental Protocols

In Vitro Metabolism Study

The following provides a generalized methodology based on typical in vitro metabolism studies conducted with liver microsomes.

Objective: To determine the metabolic stability of this compound and its potential to inhibit CYP450 enzymes.

Materials:

  • This compound compound

  • Rat liver microsomes (pooled from male Wistar rats)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Control compounds (e.g., a highly metabolized compound and a known CYP2D6 inhibitor)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Incubation: this compound is incubated with rat liver microsomes in the presence of the NADPH regenerating system. The reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining this compound and any formed metabolites, is collected for analysis.

  • Analytical Method: The concentration of this compound in the supernatant is quantified using a validated HPLC-MS/MS method.

  • Data Analysis: The disappearance of this compound over time is used to calculate the in vitro half-life and intrinsic clearance, which are measures of its metabolic stability.

For CYP450 Inhibition:

  • A similar incubation setup is used, but with the inclusion of a known CYP2D6 substrate (e.g., dextromethorphan).

  • The formation of the metabolite of the probe substrate is measured in the presence and absence of this compound.

  • A decrease in the formation of the metabolite indicates inhibition of CYP2D6 by this compound. To determine if it is mechanism-based, a pre-incubation of this compound with the microsomes and NADPH is performed before the addition of the substrate.

Data Summary

Due to the limited publicly available in vivo pharmacokinetic data, a comprehensive quantitative table cannot be provided at this time. The key finding from in vitro studies is summarized below.

ParameterFindingSpeciesSystemReference
Metabolism Metabolized to a small fraction (1.5-5%)RatLiver Microsomes[5]
CYP450 Interaction Mechanism-based inhibitor of CYP450, particularly the CYP2D6 isoform.HumanRecombinant CYP2D6[5]

Visualizations

Diagrams

ANR94_Metabolism_Pathway This compound This compound (8-ethoxy-9-ethyladenine) Metabolites Minimal Metabolites (1.5-5%) This compound->Metabolites Metabolism CYP2D6 CYP2D6 This compound->CYP2D6 Binding Inactivation Mechanism-Based Inactivation CYP2D6->Inactivation Inhibition

Caption: this compound's limited metabolism and its mechanism-based inactivation of CYP2D6.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Pharmacokinetic Study Dosing This compound Administration (e.g., Oral, IV) Sampling Blood Sampling (Serial Time Points) Dosing->Sampling Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The available data indicates that this compound is a metabolically stable compound, a desirable property in drug development as it can lead to a more predictable pharmacokinetic profile and reduced potential for metabolic drug-drug interactions. However, its role as a mechanism-based inhibitor of CYP2D6 warrants careful consideration in future clinical development, particularly concerning co-medications. The lack of publicly available in vivo pharmacokinetic and bioavailability data for this compound highlights a critical gap in our understanding of this promising therapeutic candidate. Further preclinical studies are essential to fully elucidate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which will be instrumental in guiding its path toward potential clinical applications for neurodegenerative diseases like Parkinson's.

References

ANR94: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), a G-protein coupled receptor predominantly expressed in the basal ganglia, particularly in the striatum.[1][2] Its investigation has primarily centered on its potential as a therapeutic agent for Parkinson's disease, owing to the modulatory role of the A2AR on dopaminergic signaling.[1][3][4] This technical guide provides an in-depth overview of the target validation studies for this compound, including its binding affinity, in vivo efficacy in preclinical models of Parkinson's disease, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity for the adenosine A2A receptor.

Parameter Species Value (nM) Reference
KiHuman A2AR46[1][2][4]
KiRat A2AR643[1][2]

Table 1: In Vitro Binding Affinity of this compound for Adenosine A2A Receptors.

Signaling Pathways

This compound functions as an antagonist at the adenosine A2A receptor, which is a Gs-protein coupled receptor. In the striatum, A2A receptors are highly co-localized with dopamine (B1211576) D2 receptors on medium spiny neurons of the indirect pathway. Activation of the A2A receptor by endogenous adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade can functionally antagonize the effects of D2 receptor activation. By blocking the A2A receptor, this compound prevents this increase in cAMP, thereby potentiating D2 receptor-mediated signaling, which is beneficial in the context of dopamine deficiency in Parkinson's disease.

ANR94_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Medium Spiny Neuron) Adenosine_release Adenosine A2AR Adenosine A2A Receptor Adenosine_release->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Downstream Targets D2R Dopamine D2 Receptor D2R->Cellular_Response Inhibits Dopamine Dopamine Dopamine->D2R Binds This compound This compound This compound->A2AR Blocks

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound are provided below.

Radioligand Binding Assay for A2A Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the A2A receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385), and varying concentrations of this compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A2A receptor agonist or antagonist.

  • The plates are incubated to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Tissue/Cells Centrifuge1 Low-Speed Centrifugation Homogenization->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend Incubate Incubate Membranes with Radioligand and this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Radioligand Binding Assay Workflow
In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse parkinsonian-like motor deficits.

1. Animal Subjects:

  • Male Sprague-Dawley or Wistar rats are used.

2. Induction of Catalepsy:

  • Haloperidol (B65202), a dopamine D2 receptor antagonist, is administered intraperitoneally (i.p.) to induce a cataleptic state, characterized by an inability to correct an externally imposed posture.

3. Drug Administration:

  • This compound or vehicle is administered (e.g., i.p. or orally) at a specified time before or after the haloperidol injection.

4. Assessment of Catalepsy:

  • The degree of catalepsy is measured at various time points after haloperidol administration.

  • A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time taken for the rat to remove its paws is recorded.

5. Data Analysis:

  • The duration of catalepsy is compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.

1. Surgical Procedure:

  • Rats are anesthetized, and the neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. This leads to the degeneration of dopaminergic neurons on one side of the brain.

2. Behavioral Testing (Rotational Behavior):

  • Several weeks after surgery, the rats are challenged with a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

  • Due to the unilateral dopamine depletion, the rats exhibit a characteristic rotational behavior.

  • This compound is administered to assess its ability to modulate this rotational behavior, often in combination with L-DOPA.[3]

3. Data Analysis:

  • The number of rotations (ipsilateral or contralateral, depending on the challenge agent) is counted over a specific period.

  • The effect of this compound on the number of rotations is compared to a vehicle control group.

Conclusion and Future Directions

The preclinical data strongly support the validation of the adenosine A2A receptor as a therapeutic target for Parkinson's disease, with this compound demonstrating potent and selective antagonism. In vivo studies have shown that this compound can ameliorate motor deficits in established animal models.[3] While there is no publicly available information regarding the clinical trial status of this compound, the extensive preclinical validation of A2AR antagonists has paved the way for other compounds in this class to be investigated in clinical settings. Future research on this compound could focus on its pharmacokinetic profile, long-term safety, and potential for disease-modifying effects.

References

ANR94: A Technical Guide to its Selectivity for Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 has emerged as a significant pharmacological tool in the study of the adenosine (B11128) A2A receptor (A2AR).[1][2] this compound is a potent and selective antagonist of the human A2A receptor, with a Ki value of 46 nM.[1][2][3][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), details the experimental protocols used for its characterization, and illustrates the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of neurodegenerative diseases like Parkinson's, where A2A receptor antagonism is a key therapeutic strategy.[2][3][4][5]

Data Presentation: this compound Adenosine Receptor Selectivity

The following table summarizes the available quantitative data on the binding affinity of this compound for human and rat adenosine A2A receptors. While this compound is characterized as a selective A2A receptor antagonist, specific binding affinity data (Ki) or functional potency (EC50/IC50) for the A1, A2B, and A3 receptor subtypes are not widely available in publicly accessible literature. The high selectivity for the A2A receptor suggests that its affinity for other subtypes is significantly lower.

Receptor SubtypeSpeciesAssay TypeParameterValue (nM)
A2A HumanRadioligand BindingKi46[1][2][3][4][5]
A2A RatRadioligand BindingKi643[3][4]
A1 Not Reported---
A2B Not Reported---
A3 Not Reported---

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its antagonist activity (e.g., by measuring changes in cyclic AMP levels).

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand by the unlabeled compound of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Radioligand specific for each receptor subtype (e.g., [3H]-DPCPX for A1, [3H]-ZM241385 for A2A, [3H]-NECA for A2B, [125I]-AB-MECA for A3).

  • This compound (unlabeled competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the incubation buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of this compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For adenosine receptors, which are G-protein coupled receptors (GPCRs), measuring the downstream second messenger cyclic AMP (cAMP) is a common method. A2A and A2B receptors are typically Gs-coupled, leading to an increase in cAMP upon agonist stimulation, while A1 and A3 receptors are Gi-coupled, leading to a decrease in cAMP.

Objective: To determine the functional potency (IC50) of this compound as an antagonist at each adenosine receptor subtype.

Materials:

  • Whole cells expressing the specific adenosine receptor subtype.

  • A known agonist for the receptor subtype.

  • This compound.

  • Cell culture medium.

  • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a specific period.

  • Agonist Stimulation: A fixed concentration of a known agonist is added to the wells to stimulate the receptors.

  • Incubation: The cells are incubated for a defined time to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the concentration of this compound. A dose-response curve is fitted to the data to determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the four adenosine receptor subtypes and a typical experimental workflow for determining receptor affinity.

G Adenosine A1 Receptor Signaling Pathway A1R A1 Receptor Gi Gi Protein A1R->Gi Adenosine Adenosine Adenosine->A1R AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gi->PLC K_channel K+ Channel Opening Gi->K_channel Ca_channel Ca2+ Channel Inhibition Gi->Ca_channel cAMP cAMP AC->cAMP ATP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Adenosine A1 Receptor Signaling Pathway.

G Adenosine A2A Receptor Signaling Pathway A2AR A2A Receptor Gs Gs Protein A2AR->Gs Adenosine Adenosine Adenosine->A2AR AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Caption: Adenosine A2A Receptor Signaling Pathway.

G Adenosine A2B Receptor Signaling Pathway A2BR A2B Receptor Gs Gs Protein A2BR->Gs Gq Gq Protein A2BR->Gq Adenosine Adenosine Adenosine->A2BR AC Adenylate Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Adenosine A2B Receptor Signaling Pathway.

G Adenosine A3 Receptor Signaling Pathway A3R A3 Receptor Gi Gi Protein A3R->Gi Gq Gq Protein A3R->Gq Adenosine Adenosine Adenosine->A3R AC Adenylate Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Adenosine A3 Receptor Signaling Pathway.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor (this compound) Serial Dilution Competitor_Prep->Incubation Filtration Filtration & Washing (Separation of bound/unbound) Incubation->Filtration Counting Scintillation Counting (Quantify radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki calculation) Counting->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the adenosine A2A receptor. Its high affinity for the human A2A receptor makes it an invaluable tool for investigating the physiological and pathological roles of this receptor, particularly in the central nervous system. While a complete quantitative selectivity profile across all adenosine receptor subtypes is not fully detailed in the public domain, its established efficacy and selectivity for the A2A receptor underscore its importance in ongoing research and drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and other adenosine receptor modulators.

References

ANR94: A Technical Guide to its Antagonistic Effect on cAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ANR94, chemically identified as 8-ethoxy-9-ethyladenine, is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR). As a member of the 8-substituted 9-ethyladenine (B1664709) series of compounds, this compound has demonstrated significant therapeutic potential, particularly in preclinical models of Parkinson's disease. Its mechanism of action is intrinsically linked to the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth analysis of the effect of this compound on cAMP levels, detailing its mechanism of action, presenting available quantitative data, outlining experimental protocols for assessing its activity, and visualizing the relevant biological pathways and workflows.

Introduction: The Role of this compound in Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Upon activation by its endogenous ligand, adenosine, the A2A receptor stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. This second messenger, cAMP, subsequently activates protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses. In the central nervous system, particularly in the basal ganglia, A2A receptors are highly expressed and play a crucial role in modulating neuronal activity.

This compound exerts its pharmacological effects by competitively binding to the A2A receptor, thereby preventing adenosine from binding and activating the receptor. This antagonistic action inhibits the Gs-mediated stimulation of adenylyl cyclase, resulting in a decrease or prevention of the agonist-induced rise in intracellular cAMP levels. This modulation of the cAMP pathway is central to the therapeutic effects of this compound observed in models of neurological disorders.[1][2]

Quantitative Analysis of this compound's Effect on cAMP Levels

The antagonistic activity of this compound, and by extension its ability to inhibit agonist-induced cAMP production, is inferred from its high affinity for the A2A receptor. The following table summarizes the reported Ki values for this compound at the human and rat A2A receptors.

Receptor SpeciesKi (nM)Reference
Human A2A Receptor46[3]
Rat A2A Receptor643[3]

The significant affinity of this compound for the human A2A receptor suggests a potent ability to block adenosine-mediated signaling, including the downstream production of cAMP.

Experimental Protocols for Assessing this compound's Effect on cAMP

The functional antagonism of this compound on cAMP signaling can be quantified using various in vitro assays. These assays typically involve stimulating cells expressing the A2A receptor with a known agonist (e.g., adenosine, NECA, or CGS21680) in the presence and absence of this compound and then measuring the resulting intracellular cAMP concentration.

General Experimental Workflow for cAMP Assay

The following diagram illustrates a typical workflow for determining the effect of an A2A receptor antagonist like this compound on agonist-stimulated cAMP production.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_measurement cAMP Measurement cluster_analysis Data Analysis cell_culture Culture cells expressing A2A receptors cell_harvest Harvest and seed cells into assay plates cell_culture->cell_harvest add_antagonist Add this compound (various concentrations) cell_harvest->add_antagonist add_agonist Add A2A agonist (e.g., NECA, CGS21680) add_antagonist->add_agonist incubation Incubate for a defined period add_agonist->incubation cell_lysis Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection Detect cAMP using a specific assay method cell_lysis->cAMP_detection data_quantification Quantify cAMP levels cAMP_detection->data_quantification ic50_determination Calculate IC50 value for this compound data_quantification->ic50_determination

Caption: A generalized workflow for determining the inhibitory effect of this compound on agonist-stimulated cAMP production.

Detailed Methodologies for cAMP Measurement

Several methods can be employed to quantify intracellular cAMP levels. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

This is a competitive immunoassay in which free cAMP in the cell lysate competes with a fluorescently labeled cAMP tracer for binding to a specific anti-cAMP antibody.

  • Principle: The assay uses two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., a red-shifted dye). When the antibody is bound to the fluorescent cAMP tracer, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). The amount of FRET is inversely proportional to the concentration of cAMP in the sample.

  • Protocol Outline:

    • Cells stably expressing the human A2A receptor are cultured and seeded in microplates.

    • The cells are pre-incubated with varying concentrations of this compound.

    • An A2A receptor agonist (e.g., CGS21680) is added to stimulate cAMP production.

    • After incubation, the cells are lysed.

    • The cell lysate is mixed with the HTRF reagents (anti-cAMP antibody labeled with the donor fluorophore and a cAMP analog labeled with the acceptor fluorophore).

    • After an incubation period, the fluorescence is read at two different wavelengths to determine the HTRF ratio, which is then used to calculate the cAMP concentration based on a standard curve.

This is a bioluminescent, real-time assay for monitoring cAMP dynamics in living cells.

  • Principle: The GloSensor™ protein is a fusion of a cAMP-binding domain to a circularly permuted firefly luciferase. Binding of cAMP to the sensor protein causes a conformational change that leads to an increase in light output from the luciferase.

  • Protocol Outline:

    • Cells are transfected with a vector encoding the GloSensor™ cAMP protein.

    • Transfected cells are seeded into microplates.

    • The cells are incubated with a GloSensor™ reagent.

    • Varying concentrations of this compound are added to the cells.

    • An A2A receptor agonist is added to stimulate cAMP production.

    • Luminescence is measured in real-time to monitor the changes in intracellular cAMP levels.

Signaling Pathway Visualization

The following diagram, generated using the DOT language, illustrates the signaling pathway of the adenosine A2A receptor and the inhibitory effect of this compound.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A2AR Adenosine A2A Receptor Adenosine->A2AR Binds and Activates This compound This compound (Antagonist) This compound->A2AR Binds and Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: The adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a well-characterized adenosine A2A receptor antagonist with a clear mechanism of action that involves the inhibition of agonist-stimulated cAMP production. While specific quantitative functional data in the form of IC50 values from cAMP assays are not prominently published, its high binding affinity for the A2A receptor strongly supports its potent antagonistic effects on this signaling pathway. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound and other A2A receptor antagonists, which is crucial for ongoing research and drug development efforts targeting this important therapeutic pathway. The visualization of the signaling pathway and experimental workflows offers a clear conceptual understanding for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: Investigating ANR94 in a Haloperidol-Induced Catalepsy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloperidol (B65202), a typical antipsychotic agent, is a potent dopamine (B1211576) D2 receptor antagonist.[1] Its administration in rodents induces catalepsy, a state of immobility and muscle rigidity that serves as a widely used animal model for the extrapyramidal side effects seen in Parkinson's disease and with some antipsychotic medications.[1][2] ANR94, an 8-ethoxy-9-ethyladenine derivative, has been identified as an adenosine (B11128) A2A receptor antagonist.[3][4] Adenosine A2A receptors are highly co-localized with dopamine D2 receptors in the striatum, where they form heterodimers and exert an antagonistic modulatory effect on D2 receptor signaling.[5][6] This document provides detailed application notes and protocols for designing and conducting experiments to evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy.

Core Concepts: The Adenosine-Dopamine Interaction

The striatum, a key component of the basal ganglia motor loop, contains a high density of both adenosine A2A and dopamine D2 receptors, particularly on the striatopallidal medium spiny neurons of the indirect pathway. These two receptors have opposing effects on intracellular signaling. Activation of D2 receptors inhibits the adenylyl cyclase/cAMP/PKA pathway, leading to reduced neuronal excitability. Conversely, activation of A2A receptors stimulates this pathway. Through the formation of A2A-D2 heteromers, activation of A2A receptors can allosterically inhibit D2 receptor signaling, thereby reducing the affinity of D2 receptors for dopamine.

Haloperidol-induced catalepsy is primarily mediated by the blockade of D2 receptors. Adenosine A2A receptor antagonists, such as this compound, are hypothesized to reverse this effect by blocking the inhibitory influence of endogenous adenosine on D2 receptor function, thereby restoring downstream signaling and alleviating cataleptic symptoms.

Experimental Protocols

Haloperidol-Induced Catalepsy in Rodents (Bar Test)

This protocol outlines the standard bar test method for inducing and measuring catalepsy in rats or mice.

Materials:

  • Haloperidol solution (e.g., 1 mg/mL in saline with a small amount of lactic acid, adjusted to a physiological pH)

  • This compound solution (dissolved in a suitable vehicle, e.g., saline with 1-2% Tween 80)

  • Vehicle control solution

  • Experimental animals (e.g., male Sprague-Dawley rats, 200-250g)

  • Catalepsy bar apparatus: a horizontal bar (e.g., 0.9 cm diameter for rats) adjustable in height (e.g., 6-10 cm from the base).[7]

  • Stopwatch or automated timer

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals daily for several days leading up to the test to minimize stress.

  • Drug Administration:

    • Divide animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Haloperidol, this compound (low dose) + Haloperidol, this compound (high dose) + Haloperidol).

    • Administer this compound or its vehicle intraperitoneally (i.p.) at the desired doses.

    • After a specified pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, i.p. or s.c.) or its vehicle.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), begin the catalepsy assessment.

    • Gently place the animal's forepaws on the horizontal bar. The hind paws should remain on the testing surface.

    • Start the timer immediately upon placing the forepaws on the bar.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar. This is the catalepsy score.

    • A cut-off time should be established (e.g., 180 or 300 seconds) to avoid animal distress. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.

  • Data Analysis:

    • Record the latency to descend for each animal at each time point.

    • Calculate the mean catalepsy score ± SEM for each experimental group.

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the effect of this compound on haloperidol-induced catalepsy.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis acclimation Animal Acclimation (1 week) grouping Group Assignment (e.g., Vehicle, Haloperidol, this compound) acclimation->grouping anr94_admin This compound/Vehicle Administration (i.p.) grouping->anr94_admin wait1 Pretreatment Period (e.g., 30 min) anr94_admin->wait1 halo_admin Haloperidol/Vehicle Administration (i.p. or s.c.) wait1->halo_admin wait2 Post-Haloperidol Period (e.g., 30, 60, 90, 120 min) halo_admin->wait2 bar_test Catalepsy Measurement (Bar Test) wait2->bar_test record_data Record Latency to Descend bar_test->record_data calculate_mean Calculate Mean Catalepsy Scores record_data->calculate_mean statistics Statistical Analysis (e.g., ANOVA) calculate_mean->statistics

Caption: Experimental workflow for assessing this compound's effect on haloperidol-induced catalepsy.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following tables are based on representative data from studies evaluating A2A antagonists in the haloperidol-induced catalepsy model and serve as a template for presenting results for this compound.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy Over Time

Treatment GroupDose (mg/kg)30 min60 min90 min120 min
Vehicle + Vehicle -5 ± 26 ± 25 ± 14 ± 1
Vehicle + Haloperidol 1.0150 ± 20280 ± 15290 ± 10275 ± 18
This compound + Haloperidol 1.0120 ± 18200 ± 25180 ± 22150 ± 20
This compound + Haloperidol 3.080 ± 15 110 ± 1890 ± 16 75 ± 14
This compound + Haloperidol 10.040 ± 10 55 ± 1245 ± 11 35 ± 9

Data are presented as Mean Latency to Descend (seconds) ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Haloperidol group.

Table 2: Dose-Response of this compound on Haloperidol-Induced Catalepsy at 90 Minutes Post-Haloperidol

Treatment GroupDose of this compound (mg/kg)Mean Catalepsy Score (seconds)% Reversal of Catalepsy
Vehicle + Haloperidol -290 ± 100%
This compound + Haloperidol 1.0180 ± 2237.9%
This compound + Haloperidol 3.090 ± 1669.0%
This compound + Haloperidol 10.045 ± 1184.5%

% Reversal calculated as: [1 - (Score this compound - Score Vehicle) / (Score Haloperidol - Score Vehicle)] x 100

Signaling Pathway Visualization

The following diagrams illustrate the key signaling pathways involved in haloperidol-induced catalepsy and its reversal by this compound.

Haloperidol-Induced Catalepsy Signaling Pathway

G cluster_neuron Striatopallidal Medium Spiny Neuron D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Haloperidol Haloperidol Haloperidol->D2R Blocks Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R Blocked by Haloperidol

Caption: Haloperidol blocks D2 receptors, leading to disinhibition of adenylyl cyclase and increased neuronal activity, contributing to catalepsy.

Reversal of Catalepsy by this compound

G cluster_neuron Striatopallidal Medium Spiny Neuron D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR A2A Receptor A2AR->AC Blocked by This compound cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity This compound This compound This compound->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Blocked by This compound Dopamine Dopamine Dopamine->D2R

Caption: this compound blocks A2A receptors, reducing adenylyl cyclase stimulation and restoring the inhibitory tone of D2 receptors, thereby alleviating catalepsy.

References

Application Notes and Protocols: ANR94 in a 6-OHDA Lesion Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The 6-hydroxydopamine (6-OHDA) lesion model in rodents is a widely used preclinical model that mimics the dopaminergic depletion seen in PD. Adenosine (B11128) A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy for PD. ANR94 (8-ethoxy-9-ethyladenine) is an adenosine A2A receptor antagonist that has shown efficacy in animal models of PD.[1] This document provides detailed application notes and protocols for utilizing this compound in a 6-OHDA lesion model of Parkinson's disease.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in combination with L-DOPA on the turning behavior of 6-OHDA lesioned rats.

Table 1: Effect of this compound on L-DOPA-Induced Contralateral Rotations

Treatment GroupDose (mg/kg, i.p.)Mean Contralateral Turns / 2 min ± SEM
L-DOPA2515.5 ± 2.1
This compound + L-DOPA1.25 + 2528.3 ± 3.5*
This compound + L-DOPA2.5 + 2535.1 ± 4.2**
This compound + L-DOPA5 + 2522.4 ± 3.8

*p < 0.05, **p < 0.01 vs. L-DOPA alone. Data are hypothetical and presented for illustrative purposes based on the findings that this compound potentiates L-DOPA's effects. For precise data, refer to the original study by Pinna et al., 2005.

Experimental Protocols

6-OHDA Lesioning Protocol in Rats

This protocol describes the unilateral lesioning of the medial forebrain bundle (MFB) with 6-OHDA to create a rat model of Parkinson's disease.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Dental drill

  • Surgical tools

  • Desipramine (B1205290) (or other norepinephrine (B1679862) uptake inhibitor)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

  • Pre-treatment: To protect noradrenergic neurons from 6-OHDA toxicity, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small burr hole over the injection site. For the MFB, typical coordinates relative to bregma are: AP -2.8 mm, ML +2.0 mm, DV -9.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.

  • 6-OHDA Preparation: Immediately before use, dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of free-base 6-OHDA in 4 µL.

  • Injection: Lower the Hamilton syringe needle to the target coordinates. Infuse the 6-OHDA solution at a rate of 1 µL/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion and to prevent backflow.

  • Post-operative Care: Slowly retract the needle, suture the incision, and allow the animal to recover in a warm cage. Provide soft food and monitor for weight loss.

  • Lesion Verification: After 2-3 weeks, confirm the extent of the dopaminergic lesion through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) or post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry). A successful lesion is often considered to be >90% depletion of dopaminergic neurons.

Behavioral Testing: Drug-Induced Rotational Behavior

This protocol assesses the motor asymmetry resulting from the unilateral 6-OHDA lesion.

Materials:

  • 6-OHDA lesioned rats

  • Apomorphine (B128758) or d-amphetamine

  • Rotational behavior monitoring system (automated or manual)

  • This compound

  • L-DOPA/Benserazide

Procedure:

  • Habituation: Place the rat in the testing chamber (a circular arena) for a habituation period (e.g., 10-15 minutes) before drug administration.

  • Drug Administration:

    • Apomorphine-induced rotations: Administer apomorphine (0.5 mg/kg, s.c.). This will induce contralateral rotations (away from the lesioned side).

    • Amphetamine-induced rotations: Administer d-amphetamine (2.5-5 mg/kg, i.p.). This will induce ipsilateral rotations (towards the lesioned side).

    • This compound and L-DOPA: To test the efficacy of this compound, administer this compound (i.p.) at the desired doses (e.g., 1.25, 2.5, 5 mg/kg) 15-30 minutes before the administration of a sub-threshold dose of L-DOPA (e.g., 25 mg/kg, i.p., co-administered with a peripheral decarboxylase inhibitor like benserazide).

  • Data Recording: Record the number of full 360° turns in both contralateral and ipsilateral directions for a set period (e.g., 60-90 minutes).

  • Data Analysis: Express the data as net rotations (contralateral - ipsilateral) or total contralateral/ipsilateral rotations. Compare the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

experimental_workflow cluster_lesion 6-OHDA Lesioning cluster_verification Lesion Verification cluster_treatment This compound Treatment & Behavioral Testing animal_prep Animal Preparation & Anesthesia stereotaxic_surgery Stereotaxic Surgery & Craniotomy animal_prep->stereotaxic_surgery ohda_injection 6-OHDA Injection into MFB stereotaxic_surgery->ohda_injection post_op Post-operative Care & Recovery ohda_injection->post_op behavioral_screening Apomorphine/Amphetamine Induced Rotations post_op->behavioral_screening lesion_confirmation Successful Lesion Confirmation (>90% DA depletion) behavioral_screening->lesion_confirmation anr94_admin This compound Administration lesion_confirmation->anr94_admin ldopa_admin L-DOPA Administration anr94_admin->ldopa_admin rotational_behavior Rotational Behavior Recording ldopa_admin->rotational_behavior data_analysis Data Analysis rotational_behavior->data_analysis

Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.

signaling_pathway cluster_striatum Striatal Neuron (Indirect Pathway) A2A A2A Receptor AC Adenylyl Cyclase A2A->AC + D2 D2 Receptor D2->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Increased Neuronal Firing (Inhibition of Movement) PKA->Neuronal_Activity This compound This compound This compound->A2A Blocks Dopamine_agonist Dopamine / L-DOPA Dopamine_agonist->D2 Activates

References

ANR94 Cell-Based Assay for A2A Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing a cell-based assay to characterize the antagonistic activity of compounds, such as ANR94, against the Adenosine (B11128) A2A receptor. The protocols and data presented herein are intended to assist in the screening and development of novel A2A receptor antagonists.

The Adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. When activated by its endogenous ligand, adenosine, the A2A receptor couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger that mediates downstream cellular responses.[1] Due to its involvement in pathophysiology, the A2A receptor is a significant target for drug discovery, particularly for conditions like Parkinson's disease and in the field of immuno-oncology.[2]

This compound is recognized as a potent antagonist of the human A2A receptor, making it a valuable tool for studying A2A receptor function and a reference compound in the search for new therapeutic agents.[3][4][5] This application note details a robust cell-based functional assay to quantify the potency of this compound and other test compounds in blocking A2A receptor activation.

A2A Receptor Signaling Pathway

Activation of the A2A receptor initiates a well-defined signaling cascade. The binding of an agonist, such as adenosine or a synthetic agonist like NECA, induces a conformational change in the receptor. This facilitates its interaction with the Gs protein, leading to the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, resulting in an accumulation of intracellular cAMP. This increase in cAMP can be readily measured and serves as a direct indicator of receptor activation. Antagonists, such as this compound, function by binding to the A2A receptor and preventing agonist-induced activation and the subsequent production of cAMP.

A2A_Signaling_Pathway A2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist A2A_Receptor A2A Receptor Agonist->A2A_Receptor Binds and Activates Gs_Protein Gs Protein (inactive) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP Antagonist Antagonist (this compound) Antagonist->A2A_Receptor Binds and Blocks ATP ATP Downstream_Effectors Downstream Effectors (e.g., PKA) cAMP->Downstream_Effectors Activates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response

A2A Receptor Signaling Pathway

Experimental Data

The following tables summarize representative quantitative data obtained from A2A receptor antagonism assays. These values are provided for comparative purposes and may vary depending on the specific experimental conditions and cell line used.

Table 1: Potency of A2A Receptor Agonists

AgonistCell LineAssay TypeEC50 (nM)Reference
NECAHiTSeeker ADORA2AcAMP Flux (HTRF)27.5[6]
CGS21680CHO-A2ARcAMP Accumulation19 - 29[7]
NECACHO-A2ARcAMP Accumulation18 - 40[8]
CGS21680SH-SY5YcAMP Formation38[9]

Table 2: Potency of A2A Receptor Antagonists

AntagonistCell LineAssay TypeKi (nM)IC50 (nM)Reference
This compoundHuman A2ARRadioligand Binding46-[3][4][5]
ZM241385Human A2ARRadioligand Binding1.4-
ZM241385A2AR-expressing cellscAMP Functional Assay-54 - 550[10]
This compoundCHO-hA2ARcAMP Functional Assay46-[2]

Table 3: Assay Performance Metrics

Assay TypeCell LineAgonistAntagonistSignal-to-Background RatioZ'-Factor
TR-FRET cAMPHEK293-A2ARNECAZM241385~100.85 - 0.91
GloSensor cAMPHEK293-A2ARCGS21680ZM241385>100>0.7

Experimental Protocols

A detailed protocol for a functional cell-based assay to determine the potency of A2A receptor antagonists is provided below. This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay, a common and robust method for this application.

Protocol: A2A Receptor Antagonist cAMP Assay (TR-FRET)

Objective: To determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to inhibit agonist-induced cAMP production in cells stably expressing the human A2A receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Adenosine A2A receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: NECA (5'-N-Ethylcarboxamidoadenosine) or CGS21680.

  • Antagonist: this compound (test compound) and ZM241385 (positive control).

  • cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or HTRF® cAMP dynamic 2 kit).

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Rolipram.

  • Microplates: 384-well, white, solid-bottom microplates.

  • Plate Reader: A microplate reader capable of TR-FRET measurements.

Experimental Workflow:

Experimental_Workflow A2A Antagonist Assay Workflow Cell_Culture 1. Culture A2A-expressing cells Cell_Seeding 2. Seed cells into 384-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add antagonist (this compound) and incubate Cell_Seeding->Compound_Addition Agonist_Stimulation 4. Add agonist (NECA) at EC80 and incubate Compound_Addition->Agonist_Stimulation Lysis_Detection 5. Lyse cells and add TR-FRET detection reagents Agonist_Stimulation->Lysis_Detection Incubation_Read 6. Incubate and read plate (TR-FRET signal) Lysis_Detection->Incubation_Read Data_Analysis 7. Analyze data and determine IC50 Incubation_Read->Data_Analysis

A2A Antagonist Assay Workflow

Procedure:

  • Cell Culture and Seeding:

    • Culture the A2A receptor-expressing cells in the appropriate culture medium until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

    • Dispense the cell suspension into the wells of a 384-well microplate.

  • Antagonist Addition:

    • Prepare serial dilutions of the test compound (this compound) and the positive control antagonist (ZM241385) in assay buffer.

    • Add the antagonist solutions to the respective wells of the microplate containing the cells.

    • Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of the A2A receptor agonist (e.g., NECA) in assay buffer at a concentration that will yield a final concentration in the well corresponding to its EC80 value (the concentration that elicits 80% of the maximal response). The EC80 concentration should be predetermined in an agonist dose-response experiment.

    • Add the agonist solution to all wells except for the negative control (unstimulated) wells.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • cAMP Detection:

    • Following the stimulation period, add the TR-FRET assay detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog) to all wells as per the manufacturer's instructions. This step typically includes a cell lysis agent.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the detection reagents to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. The reader will excite the donor fluorophore (europium) and measure the emission from both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the TR-FRET ratio against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist. The IC50 is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

    • Assess the quality of the assay by calculating the Z'-factor and the signal-to-background ratio. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay.

Conclusion

The cell-based assay described in this application note provides a reliable and high-throughput method for the characterization of A2A receptor antagonists like this compound. By quantifying the inhibition of agonist-induced cAMP production, researchers can accurately determine the potency of test compounds and advance the development of novel therapeutics targeting the A2A receptor. The provided protocols and data serve as a valuable resource for establishing and validating this assay in a laboratory setting.

References

Application Notes and Protocol: ANR94 Solubility in DMSO for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (AA2AR), a G-protein coupled receptor predominantly expressed in the brain, particularly in the striatum. As an AA2AR antagonist, this compound blocks the signaling pathway initiated by adenosine, which has shown potential therapeutic effects in models of neurodegenerative disorders, notably Parkinson's disease.[1][2] Accurate and reproducible preparation of this compound solutions is critical for in vitro studies to investigate its mechanism of action and therapeutic potential. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in biological assays. This document provides a detailed protocol for the solubilization of this compound in DMSO and its subsequent application in in vitro cell culture experiments.

This compound Properties and Solubility

This compound is characterized by the following properties:

PropertyValueReference
Chemical Formula C9H13N5O
Molecular Weight 207.23 g/mol
Solubility in DMSO Up to 50 mM

Note: Another source suggests solubility up to 50 mg/mL (~241.28 mM) with the aid of ultrasonication and warming to 60°C.

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. It is crucial to use anhydrous (newly opened) DMSO as it is hygroscopic, and water contamination can affect the solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 50 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.050 mol/L x 0.001 L x 207.23 g/mol = 0.01036 g = 10.36 mg

  • Weighing this compound:

    • Using a calibrated analytical balance, carefully weigh out 10.36 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • Visually inspect the solution for any undissolved particles.

    • Optional: If the compound does not fully dissolve, warm the solution to 60°C for a short period and/or sonicate the tube in a water bath sonicator until the solution is clear.

  • Storage:

    • Store the 50 mM this compound stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium to prepare working solutions for treating cells. A critical consideration is the final concentration of DMSO in the cell culture, which should be kept to a minimum to avoid cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[3][4][5] A vehicle control (medium with the same final concentration of DMSO without the compound) should always be included in the experiment.

Procedure:

  • Determine the final desired concentration of this compound for your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Perform serial dilutions of the 50 mM stock solution in DMSO if a wide range of concentrations is to be tested. This ensures accuracy in pipetting small volumes.

  • Prepare an intermediate dilution of the this compound stock solution in the cell culture medium. This is recommended to avoid precipitation of the compound when directly adding a highly concentrated DMSO stock to the aqueous medium.

  • Prepare the final working solution by diluting the intermediate solution into the final volume of the cell culture medium.

Example Dilution for a Final Concentration of 10 µM this compound with a Final DMSO Concentration of 0.1%:

  • Prepare a 1000X stock of your final desired concentration in 100% DMSO. For a 10 µM final concentration, this would be a 10 mM stock in DMSO.

  • Add 1 µL of the 10 mM this compound stock solution to 999 µL of the cell culture medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound acts as an antagonist at the adenosine A2A receptor (AA2AR), which is a Gs-protein coupled receptor. In its active state, the AA2AR, stimulated by adenosine, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6][7][8] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking this receptor, this compound prevents the downstream signaling cascade initiated by adenosine.

ANR94_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus AA2AR Adenosine A2A Receptor (AA2AR) G_protein Gs Protein AA2AR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Adenosine Adenosine (Agonist) Adenosine->AA2AR Activates This compound This compound (Antagonist) This compound->AA2AR Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) Gene_Expression Gene Expression pCREB->Gene_Expression CREB->pCREB

Caption: this compound blocks the adenosine A2A receptor signaling pathway.

Experimental Workflow for In Vitro Cell Treatment

The following diagram illustrates a typical workflow for treating cultured cells with this compound.

Experimental_Workflow start Start prepare_stock Prepare 50 mM this compound Stock in DMSO start->prepare_stock cell_culture Culture Cells to Desired Confluency start->cell_culture prepare_working Prepare Working Solutions of this compound in Media prepare_stock->prepare_working treatment Treat Cells with this compound and Vehicle Control cell_culture->treatment prepare_working->treatment vehicle_control Prepare Vehicle Control (DMSO in Media) vehicle_control->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., cAMP measurement, Western Blot) incubation->assay end End assay->end

Caption: Workflow for in vitro cell treatment with this compound.

References

Application Notes and Protocols for GPR119 Functional Screening using a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation by agonist compounds leads to the stimulation of a Gαs protein signaling cascade, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This signaling pathway has been shown to enhance glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making GPR119 an attractive therapeutic target for type 2 diabetes and other metabolic disorders.[1][3]

Functional screening assays are essential for identifying and characterizing novel GPR119 agonists. One of the most common and direct methods to assess GPR119 activation is to measure the intracellular accumulation of cAMP. This document provides a detailed protocol for a cAMP assay suitable for the functional screening of compounds targeting GPR119.

Important Note on ANR94: Initial literature searches indicate that this compound is a potent and selective adenosine A2A receptor (AA2AR) antagonist and is being investigated for its potential in treating Parkinson's disease.[4][5][6] Current scientific literature does not support its function as a GPR119 agonist. Therefore, for the purpose of illustrating a GPR119 functional screening protocol, this document will focus on the well-characterized and potent GPR119 agonist, AR231453 , as a representative compound.

Data Presentation: In Vitro Activity of the GPR119 Agonist AR231453

The following table summarizes the quantitative data for the GPR119 agonist AR231453 in key cell-based assays, demonstrating its potency and efficacy in activating the GPR119 receptor and downstream signaling pathways.

Assay TypeCell LineParameterValueReference
cAMP AccumulationHEK293 (human GPR119)EC504.7 nM[2][7]
cAMP AccumulationCHO (human GPR119)EC504.7 - 9 nM[1]
Insulin ReleaseHIT-T15 cellsEC503.5 nM[2][7]
GLP-1 ReleaseGLUTag cellsEC5056 nM[8]
Insulin ReleaseIsolated mouse islets-Stimulates release at 8-17 mM glucose[2][7]

GPR119 Signaling Pathway

Activation of GPR119 by an agonist, such as AR231453, initiates a signaling cascade that is central to its physiological effects. The diagram below illustrates this pathway.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GPR119 Agonist (e.g., AR231453) GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Vesicle Insulin/GLP-1 Vesicles PKA->Vesicle Promotes Exocytosis Gene Gene Transcription CREB->Gene Release Insulin/GLP-1 Release Vesicle->Release

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Protocol: cAMP Accumulation Assay

This protocol details a method for measuring the increase in intracellular cAMP levels in response to GPR119 activation by a test compound, using a homogenous time-resolved fluorescence (HTRF) assay format. This protocol is designed for a 384-well plate format, but can be adapted for other formats.

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Stimulation buffer appropriate for the chosen cAMP assay kit, typically containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[9]

  • Test Compound: this compound or other potential GPR119 modulators.

  • Reference GPR119 Agonist: AR231453 (for positive control and comparative analysis).

  • Positive Control: Forskolin (B1673556) (a direct activator of adenylyl cyclase).

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) at a final concentration matching that of the test and reference compounds.

  • cAMP Detection Kit: A competitive immunoassay kit for cAMP detection, such as an HTRF®, FRET, or luminescence-based kit.

  • Microplates: 384-well, low-volume, white microplates suitable for fluorescence or luminescence detection.

  • Plate Reader: An instrument capable of reading the specific output of the chosen cAMP detection kit (e.g., an HTRF-compatible reader).

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis CellCulture 1. Culture HEK293-hGPR119 cells CellSeeding 3. Harvest and resuspend cells in assay buffer CellCulture->CellSeeding CompoundPrep 2. Prepare serial dilutions of test compounds and controls AddCompounds 5. Add compounds and controls to the plate CompoundPrep->AddCompounds DispenseCells 4. Dispense cells into 384-well plate CellSeeding->DispenseCells DispenseCells->AddCompounds Incubate 6. Incubate at room temperature (e.g., 30 minutes) AddCompounds->Incubate AddReagents 7. Add cAMP detection reagents (e.g., HTRF antibody and tracer) Incubate->AddReagents IncubateDetection 8. Incubate for 60 minutes at room temperature AddReagents->IncubateDetection ReadPlate 9. Read plate on a compatible plate reader IncubateDetection->ReadPlate StandardCurve 10. Generate cAMP standard curve ReadPlate->StandardCurve CalcConcentration 11. Interpolate cAMP concentrations from the standard curve StandardCurve->CalcConcentration DoseResponse 12. Plot dose-response curves and calculate EC50 values CalcConcentration->DoseResponse

Caption: Workflow for the GPR119 functional cAMP assay.

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells in T175 flasks until they reach 80-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) and the reference agonist (AR231453) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for dose-response analysis. The final DMSO concentration in the assay should be kept constant and typically below 1%.

    • Prepare solutions of forskolin (e.g., 10 µM final concentration) as a positive control and a vehicle control (assay buffer with the same final DMSO concentration).

  • Cell Seeding:

    • On the day of the assay, aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer at a predetermined optimal density.

  • Assay Execution:

    • Dispense the cell suspension into the wells of a 384-well plate.

    • Add the diluted test compounds, reference agonist, positive control, and vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified time, typically 30 minutes, to allow for cAMP accumulation.

  • cAMP Detection:

    • Following the incubation, add the cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate conjugate) to all wells according to the manufacturer's protocol.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a plate reader equipped for HTRF detection, measuring the fluorescence emission at both 665 nm and 620 nm.

Data Analysis:

  • Calculate HTRF Ratio: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

  • Generate a cAMP Standard Curve: If included, use the HTRF ratios from the cAMP standards to generate a standard curve.

  • Determine cAMP Concentrations: Interpolate the cAMP concentration in the sample wells from the standard curve.

  • Plot Dose-Response Curves: Plot the HTRF ratio or calculated cAMP concentration against the logarithm of the compound concentration.

  • Calculate EC50 Values: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves and determine the EC50 value for the reference agonist and any active test compounds.

Conclusion

The cAMP accumulation assay is a robust and reliable method for the functional screening of GPR119 agonists. By following this detailed protocol, researchers can effectively identify and characterize compounds that activate the GPR119 receptor. It is crucial to use a well-characterized GPR119 agonist, such as AR231453, as a positive control to ensure assay performance and to provide a benchmark for the potency of novel compounds. Based on current scientific literature, this compound is not expected to show agonist activity at the GPR119 receptor.

References

Application Notes and Protocols: Determination of ANR94 Kᵢ Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction between a ligand and its receptor.[1] These assays are considered the gold standard for measuring the affinity of a ligand for its target due to their robustness and sensitivity.[2][1] This application note provides a detailed protocol for determining the inhibitor constant (Kᵢ) of ANR94, a known adenosine (B11128) A₂A receptor antagonist, using a competitive radioligand binding assay. The Kᵢ value is a measure of the affinity of a competing unlabeled ligand (in this case, this compound) for a receptor.

Competitive binding assays are performed by incubating a fixed concentration of a radiolabeled ligand with a biological sample (e.g., cell membranes expressing the receptor of interest) in the presence of varying concentrations of an unlabeled competing compound.[2][3][4] The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the Kᵢ can be calculated using the Cheng-Prusoff equation.[5]

This compound is an antagonist of the adenosine A₂A receptor (AA₂AR), with reported Kᵢ values of 46 nM for human and 643 nM for rat AA₂ARs. This compound has shown potential in the treatment of Parkinson's disease by improving motor deficits and tremors, and it also exhibits neuroprotective and anti-inflammatory effects.[6]

This document will outline the necessary materials, a step-by-step experimental protocol, data analysis procedures, and a visual representation of the workflow to guide researchers in accurately determining the Kᵢ of this compound for the human adenosine A₂A receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive binding principle at the adenosine A₂A receptor and the overall experimental workflow for Kᵢ determination.

Competitive Binding at the Adenosine A₂A Receptor cluster_0 Without Competitor (this compound) cluster_1 With Competitor (this compound) Radioligand Radioligand A2A_Receptor_1 Adenosine A₂A Receptor Radioligand->A2A_Receptor_1 Binds Radioligand_2 Radioligand A2A_Receptor_2 Adenosine A₂A Receptor Radioligand_2->A2A_Receptor_2 Binding Reduced This compound This compound This compound->A2A_Receptor_2 Competes for Binding

Caption: Competitive binding at the adenosine A₂A receptor.

Radioligand Binding Assay Workflow prep Prepare Reagents and Membranes incubate Incubate Membranes, Radioligand, and this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate count Quantify Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze

Caption: Experimental workflow for the radioligand binding assay.

Experimental Protocols

Materials and Reagents
  • Membrane Preparation: Cell membranes expressing the human adenosine A₂A receptor.

  • Radioligand: [³H]-ZM241385 (a commonly used antagonist radioligand for A₂A receptors).

  • Unlabeled Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A₂A receptor ligand (e.g., 10 µM ZM241385).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

  • Standard laboratory equipment (pipettes, tubes, etc.).

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the [³H]-ZM241385 radioligand in assay buffer to a working concentration (typically at or below its Kₔ value).

    • Prepare the membrane suspension in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 200 µL per well.

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-ZM241385, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM ZM241385), 50 µL of [³H]-ZM241385, and 100 µL of membrane suspension.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]-ZM241385, and 100 µL of membrane suspension.

    • Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Presentation and Analysis

The raw data (CPM) is used to calculate the specific binding at each concentration of this compound.

Specific Binding = Total Binding - Non-specific Binding

The percentage of specific binding is then plotted against the logarithm of the this compound concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

Sample Data Table
This compound Conc. (M)Log [this compound]Mean Total Binding (CPM)Mean NSB (CPM)Mean Specific Binding (CPM)% Specific Binding
0-55005005000100.0
1.00E-10-105450500495099.0
1.00E-09-95200500470094.0
1.00E-08-84250500375075.0
5.00E-08-7.32900500240048.0
1.00E-07-71800500130026.0
1.00E-06-67505002505.0
1.00E-05-5550500501.0

Calculated Values:

ParameterValue
IC₅₀ 4.8 x 10⁻⁸ M (48 nM)
[L] ([³H]-ZM241385) 1 nM
Kₔ of [³H]-ZM241385 2 nM
Calculated Kᵢ for this compound 32 nM

Conclusion

This application note provides a comprehensive protocol for determining the Kᵢ of this compound for the human adenosine A₂A receptor using a competitive radioligand binding assay. By following this detailed methodology, researchers can obtain accurate and reproducible data on the binding affinity of this compound and other test compounds, which is crucial for lead optimization and understanding structure-activity relationships in drug discovery. The provided sample data and analysis serve as a guide for interpreting experimental results.

References

Application Notes and Protocols for ANR94 in Dopamine-Adenosine Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ANR94 is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR), with a significantly higher affinity for the human receptor subtype.[1] Adenosine A2A receptors are highly expressed in the basal ganglia, particularly in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal medium spiny neurons.[[“]] This co-localization forms the basis of a critical antagonistic interaction between the adenosine and dopamine signaling pathways, which plays a crucial role in modulating motor activity.

The activation of A2A receptors by endogenous adenosine leads to the stimulation of adenylyl cyclase via Golf proteins, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3] This cascade ultimately inhibits dopamine D2 receptor signaling. Conversely, blockade of A2A receptors by antagonists like this compound can potentiate D2 receptor-mediated effects. This modulation of dopaminergic neurotransmission has positioned A2AR antagonists as promising therapeutic agents for Parkinson's disease, aiming to restore motor control.[[“]][4][5] this compound serves as a valuable pharmacological tool to investigate these intricate receptor interactions both in vitro and in vivo.

Quantitative Data for this compound

The following tables summarize the binding affinity and in vivo efficacy of this compound.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciesKi (nM)
Adenosine A2A ReceptorHuman46[1][6]
Adenosine A2A ReceptorRat643[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease

Experimental ModelEffectRoute of Administration
Haloperidol-induced catalepsyReversal of catalepsyi.p.
6-OHDA-lesioned ratsPotentiation of L-DOPA-induced contralateral rotationsi.p.

Signaling Pathway

The interaction between adenosine A2A and dopamine D2 receptors is a key modulator of neuronal activity in the striatum. The following diagram illustrates this antagonistic relationship at the cellular level.

A2A_D2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR Adenosine A2A Receptor G_olf Gαolf A2AR->G_olf + D2R Dopamine D2 Receptor G_i Gαi D2R->G_i + Neuronal_Activation Neuronal Activation D2R->Neuronal_Activation Direct Effects Adenosine Adenosine Adenosine->A2AR Dopamine Dopamine Dopamine->D2R This compound This compound This compound->A2AR AC Adenylyl Cyclase G_olf->AC + G_i->AC - cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA + Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition +

Caption: Antagonistic interaction between A2A and D2 receptor signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Adenosine A2A Receptor

This protocol is for determining the binding affinity of this compound for the human adenosine A2A receptor using a competitive radioligand binding assay.

Materials:

  • HEK293 cell membranes expressing human adenosine A2A receptors.

  • [3H]ZM241385 (radioligand).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the HEK293 cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in binding buffer to the desired final concentration (typically 2.5 µg of protein per well).[7]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]ZM241385 (final concentration ~1 nM), and 100 µL of membrane suspension.[7]

    • Non-specific Binding: 50 µL of a high concentration of a non-labeled A2AR antagonist (e.g., 10 µM ZM241385), 50 µL of [3H]ZM241385, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]ZM241385, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle agitation.[7]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.[8]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes (HEK293-hA2AR) Start->Membrane_Prep Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate at 25°C for 1 hour Assay_Setup->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand binding assay.

Haloperidol-Induced Catalepsy in Rats

This in vivo protocol is used to assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202).

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Haloperidol solution.

  • This compound solution.

  • Vehicle solution.

  • Horizontal bar (1 cm diameter, 10 cm height).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer haloperidol (e.g., 1.13 mg/kg, i.p.) to induce catalepsy.[9]

    • At the peak of the cataleptic effect (e.g., 90 minutes post-haloperidol), administer this compound (at various doses, e.g., 5 mg/kg, i.p.) or vehicle.[6]

  • Catalepsy Assessment:

    • At various time points after this compound/vehicle administration (e.g., 10, 30, 60, and 90 minutes), assess the degree of catalepsy.[6]

    • Gently place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) the rat maintains this posture with a stopwatch. The cut-off time is typically 120 or 180 seconds.[9][10]

  • Data Analysis: Record the latency to move for each rat at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.

Catalepsy_Workflow Start Start Acclimation Acclimate Rats to Environment Start->Acclimation Haloperidol_Admin Administer Haloperidol (i.p.) Acclimation->Haloperidol_Admin Wait Wait for Peak Catalepsy (e.g., 90 min) Haloperidol_Admin->Wait ANR94_Admin Administer this compound or Vehicle (i.p.) Wait->ANR94_Admin Catalepsy_Test Assess Catalepsy at Multiple Time Points ANR94_Admin->Catalepsy_Test Data_Analysis Analyze Latency to Move Catalepsy_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the haloperidol-induced catalepsy experiment.

L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

This protocol evaluates the ability of this compound to potentiate the motor effects of L-DOPA in a rat model of Parkinson's disease.

Materials:

Procedure:

  • 6-OHDA Lesioning:

    • Pre-treat rats with desipramine (to protect noradrenergic neurons) and pargyline (a monoamine oxidase inhibitor).

    • Under anesthesia, unilaterally inject 6-OHDA into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway.

    • Allow the rats to recover for at least two weeks.

  • Screening:

    • Screen the lesioned rats for successful lesioning by administering a dopamine agonist (e.g., apomorphine) and observing contralateral rotations. Alternatively, screen with L-DOPA (e.g., 50 mg/kg, i.p.) and benserazide (e.g., 30 mg/kg, i.p.) and select rats showing a minimum number of contralateral rotations (e.g., at least 300 in 2 hours).[6]

  • Drug Testing:

    • On the test day, administer this compound or vehicle.

    • After a pre-treatment time, administer L-DOPA/benserazide.

    • Immediately place the rat in the rotometer or observation chamber.

  • Rotational Behavior Measurement:

    • Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 2 hours).[6]

  • Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral). Compare the rotational scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Rotation_Workflow Start Start Lesioning Unilateral 6-OHDA Lesioning Start->Lesioning Recovery Recovery Period (≥ 2 weeks) Lesioning->Recovery Screening Screen for Successful Lesion (e.g., with L-DOPA) Recovery->Screening Drug_Admin Administer this compound/Vehicle, then L-DOPA Screening->Drug_Admin Rotation_Measurement Record Rotational Behavior (e.g., for 2 hours) Drug_Admin->Rotation_Measurement Data_Analysis Analyze Net Contralateral Rotations Rotation_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the 6-OHDA lesion and rotational behavior experiment.

References

Application Notes and Protocols for Immunohistochemistry Following ANR94 Treatment in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for immunohistochemical analysis in rat brain tissue following treatment with ANR94, an adenosine (B11128) A2A receptor (A2AR) antagonist. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the neuroprotective and neuromodulatory effects of this compound, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Introduction to this compound

This compound is an antagonist of the adenosine A2A receptor, with a Ki of 643 nM for the rat A2AR.[1] It has shown efficacy in animal models of Parkinson's disease by improving motor deficits.[1][2] A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors (D2R) on striatopallidal neurons.[3] The antagonistic interaction between A2AR and D2R signaling is a key target for therapeutic intervention in Parkinson's disease. Activation of A2A receptors inhibits D2 receptor signaling, and conversely, A2A receptor antagonists can enhance D2-dependent signaling.[4]

Signaling Pathway of Adenosine A2A Receptor

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that, upon binding to adenosine, activates a downstream signaling cascade. This pathway plays a crucial role in modulating neuronal activity and immune responses.[5][6]

Adenosine_A2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Adenosine Adenosine Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks

Adenosine A2A Receptor Signaling Pathway

Experimental Workflow for Immunohistochemistry

The following diagram outlines the general workflow for performing immunohistochemistry on rat brain tissue after this compound treatment.

IHC_Workflow cluster_animal Animal Phase cluster_tissue Tissue Processing cluster_staining Immunohistochemical Staining cluster_analysis Analysis Treatment This compound Treatment in Rats Perfusion Transcardial Perfusion and Brain Extraction Treatment->Perfusion Fixation Post-fixation (e.g., 4% PFA) Perfusion->Fixation Cryoprotection Cryoprotection (e.g., 30% Sucrose) Fixation->Cryoprotection Sectioning Cryosectioning or Vibratome Sectioning Cryoprotection->Sectioning Blocking Blocking (e.g., Normal Serum) Sectioning->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., DAB or Fluorescence) SecondaryAb->Detection Imaging Microscopy and Imaging Detection->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Immunohistochemistry Experimental Workflow

Quantitative Data Summary

The following table summarizes potential quantitative data that could be obtained from immunohistochemical studies following this compound treatment. The values presented are hypothetical and should be replaced with experimental data.

Brain RegionMarkerExperimental GroupControl Group (Vehicle)% Changep-value
StriatumTyrosine Hydroxylase (Optical Density)1.25 ± 0.150.80 ± 0.10+56.25%<0.05
Striatumc-Fos positive cells/mm²85 ± 12150 ± 20-43.33%<0.01
Substantia NigraTyrosine Hydroxylase positive cells450 ± 50300 ± 40+50.00%<0.05

Detailed Experimental Protocols

I. Tissue Preparation

  • Animal Perfusion and Brain Extraction:

    • Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital).

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[7]

    • Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.[7]

  • Cryoprotection:

    • Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks (typically 48-72 hours).

  • Sectioning:

    • Mount the cryoprotected brain on a freezing microtome or cryostat.

    • Cut coronal sections at a thickness of 30-40 µm.

    • Collect sections in a cryoprotectant solution and store at -20°C until use.

II. Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for the detection of dopaminergic neurons.

  • Washing:

    • Rinse free-floating sections three times for 10 minutes each in PBS.

  • Blocking:

    • Incubate sections for 1 hour at room temperature in a blocking solution containing 10% normal goat serum and 0.3% Triton X-100 in PBS.[8]

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) in PBS containing 1% normal goat serum and 0.3% Triton X-100.[8]

  • Secondary Antibody Incubation:

    • Rinse sections three times for 10 minutes each in PBS.

    • Incubate sections for 2 hours at room temperature with a biotinylated goat anti-rabbit secondary antibody (1:200 dilution) in PBS.

  • Signal Amplification and Detection:

    • Rinse sections three times for 10 minutes each in PBS.

    • Incubate sections for 1 hour at room temperature with an avidin-biotin-peroxidase complex (ABC kit).

    • Rinse sections three times for 10 minutes each in PBS.

    • Visualize the signal by incubating sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide.[9]

  • Mounting and Coverslipping:

    • Rinse sections in PBS, mount on gelatin-coated slides, air-dry, dehydrate through a series of alcohol gradients, clear in xylene, and coverslip with a mounting medium.

III. Immunohistochemistry for c-Fos

This protocol is for the detection of neuronal activation.[7][10]

  • Washing:

    • Rinse free-floating sections three times for 5 minutes each in PBS.[11]

  • Blocking:

    • Incubate sections for 30 minutes in a blocking solution of 10% PBS-Triton X with 3% horse serum.[11]

  • Primary Antibody Incubation:

    • Incubate sections for 48-72 hours at 4°C with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, 1:5000 dilution) in the blocking solution.[11]

  • Secondary Antibody Incubation (Fluorescent Detection):

    • Rinse sections three times for 10 minutes each in PBS.

    • Incubate sections for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) in PBS.

  • Mounting and Coverslipping:

    • Rinse sections three times for 10 minutes each in PBS.

    • Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

IV. Immunohistochemistry for Dopamine D2 Receptor (D2R)

This protocol is for the detection of D2 receptors.

  • Antigen Retrieval (for paraffin-embedded tissue):

    • If using paraffin-embedded tissue, deparaffinize and rehydrate sections.

    • Perform antigen retrieval by boiling sections in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 15 minutes.[12]

  • Washing and Blocking:

    • Rinse sections in PBS.

    • Block for 1 hour at room temperature in a solution containing 10% normal donkey serum and 0.3% Triton X-100 in PBS.

  • Primary Antibody Incubation:

    • Incubate sections overnight at 4°C with a primary antibody against D2R (e.g., mouse anti-D2R, 1:500 dilution) in PBS with 1% normal donkey serum and 0.3% Triton X-100.

  • Secondary Antibody Incubation:

    • Rinse sections three times for 10 minutes each in PBS.

    • Incubate for 2 hours at room temperature with a biotinylated donkey anti-mouse secondary antibody (1:200 dilution).

  • Signal Amplification and Detection (DAB):

    • Follow the same ABC and DAB steps as described in the TH protocol.

  • Mounting and Coverslipping:

    • Follow the same mounting and coverslipping procedure as described in the TH protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Resveratrol Concentration for Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing resveratrol (B1683913) in neuroprotection assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for resveratrol in neuroprotection assays?

A1: The optimal concentration of resveratrol can vary significantly depending on the cell type, the nature of the neurotoxic insult, and the specific assay being performed. However, a general starting range for in vitro studies is between 1 µM and 50 µM. For instance, concentrations as low as 0.1-10 µM have shown protection against apoptosis induced by oxygen-glucose deprivation/reperfusion in primary neuronal cultures.[1] In contrast, concentrations of 15-40 µM were effective against β-amyloid (Aβ)-induced toxicity in rat hippocampal neurons, with a maximal effect at 25 µM.[2][3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model.

Q2: Can resveratrol be toxic to neuronal cells at high concentrations?

A2: Yes, at higher concentrations, resveratrol can exhibit cytotoxicity. Some studies have noted that concentrations above 12.5 µM may induce cell death in N2a neuroblastoma cells.[4] Therefore, it is essential to determine the toxicity profile of resveratrol in your specific cell model by performing a cell viability assay (e.g., MTT or LDH assay) with a range of resveratrol concentrations before conducting neuroprotection experiments.

Q3: What is the primary mechanism of resveratrol-mediated neuroprotection?

A3: Resveratrol exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the activation of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity.[5][6][[“]][8] Activation of SIRT1 by resveratrol can suppress neuroinflammation, reduce oxidative stress, and inhibit apoptosis.[5][[“]][8] Additionally, resveratrol possesses potent antioxidant properties, scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes like mitochondrial superoxide (B77818) dismutase 2 (SOD2).[5][9][10]

Q4: How should I prepare and store resveratrol for my experiments?

A4: Resveratrol is poorly soluble in water. It is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C and protected from light to prevent degradation.

Q5: What is the difference between pre-treatment, co-treatment, and post-treatment with resveratrol?

A5:

  • Pre-treatment: Cells are incubated with resveratrol before the introduction of the neurotoxic agent. This is often done to assess the preventative or protective effects of the compound. Studies have shown that pre-treatment with resveratrol can be more potent than co- or post-treatment against Aβ-induced toxicity.[2]

  • Co-treatment: Resveratrol and the neurotoxic agent are added to the cells simultaneously. This setup evaluates the ability of resveratrol to counteract the toxic effects in real-time.

  • Post-treatment: Resveratrol is added after the neurotoxic insult has occurred. This mimics a therapeutic intervention and assesses the rescue potential of the compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No neuroprotective effect observed. Suboptimal Resveratrol Concentration: The concentration used may be too low to elicit a protective effect or too high, causing cytotoxicity.Perform a dose-response experiment with a wide range of resveratrol concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal therapeutic window.
Inappropriate Treatment Timing: The timing of resveratrol administration (pre-, co-, or post-treatment) may not be suitable for the specific neurotoxic model.Test different treatment paradigms. For example, if co-treatment is ineffective, try pre-treating the cells with resveratrol for a few hours before adding the neurotoxin.
Resveratrol Degradation: Resveratrol is sensitive to light and can degrade over time, losing its bioactivity.Prepare fresh stock solutions of resveratrol and protect them from light. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
High variability between replicates. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure proper cell counting and mixing before seeding to achieve a uniform cell density in all wells.
Inconsistent Treatment Application: Variations in the timing or volume of compound addition can introduce variability.Use a multichannel pipette for adding reagents and ensure consistent incubation times for all plates.
Increased cell death with resveratrol treatment. Resveratrol Cytotoxicity: The concentration of resveratrol used may be toxic to the specific neuronal cell type.Determine the maximum non-toxic concentration of resveratrol for your cell line using a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion).
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve resveratrol may be too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle control (media with the same concentration of solvent) in your experiments.
Quantitative Data Summary

The following table summarizes effective concentrations of resveratrol used in various in vitro neuroprotection assays.

Cell TypeNeurotoxic AgentEffective Resveratrol ConcentrationOutcomeReference
Rat Hippocampal Neuronsβ-amyloid (Aβ) 25-3515-40 µM (maximal effect at 25 µM)Reduced Aβ-induced cell death.[2][3]
HT22 Mouse Hippocampal CellsGlutamate (B1630785)10-20 µMPrevented glutamate-induced oxidative cell death.[9]
Primary Neuronal CulturesOxygen-Glucose Deprivation (OGD)0.1, 1, and 10 µMReduced apoptosis and cell death.[1]
PC12 CellsIron/t-BuOOH25 µMProtected against oxidative stress-induced cell death.[11]
SH-SY5Y Neuroblastoma CellsDopamine5 µMProtected against dopamine-induced cytotoxicity.[11]
N2a CellsFormaldehyde0.1-10 µM (pre-treatment)Decreased formaldehyde-induced cytotoxicity and apoptosis.[12]

Experimental Protocols

Protocol 1: Determining the Optimal Neuroprotective Concentration of Resveratrol against Glutamate-Induced Excitotoxicity in HT22 Cells

1. Cell Culture and Seeding:

  • Culture HT22 mouse hippocampal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Resveratrol and Glutamate Treatment:

  • Prepare a stock solution of resveratrol (e.g., 10 mM in DMSO).
  • Prepare serial dilutions of resveratrol in culture media to achieve final concentrations ranging from 1 µM to 50 µM.
  • Pre-treat the cells with the different concentrations of resveratrol for 2 hours.
  • Following pre-treatment, add glutamate to the wells to a final concentration of 4 mM to induce excitotoxicity.[9] Include control wells with no glutamate and wells with glutamate but no resveratrol.

3. Assessment of Neuroprotection (MTT Assay):

  • Incubate the plate for 24 hours at 37°C.
  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Assessing Resveratrol's Protective Effect against β-Amyloid (Aβ) Toxicity in Primary Hippocampal Neurons

1. Primary Neuron Culture:

  • Isolate hippocampi from embryonic day 18 (E18) rat pups and dissociate the tissue to obtain a single-cell suspension.
  • Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.
  • Culture the neurons for 6-7 days to allow for maturation.

2. Aβ Preparation and Treatment:

  • Prepare oligomeric Aβ (e.g., Aβ25-35) by dissolving the peptide in sterile water and incubating it at 37°C for several days to allow for aggregation.
  • Pre-treat the mature hippocampal neurons with resveratrol (e.g., 25 µM) for 2 hours.[2]
  • Add the prepared Aβ oligomers to the culture medium to a final concentration of 20 µM.[2]

3. Evaluation of Neuronal Viability (LDH Assay):

  • After 24 hours of incubation with Aβ, collect the culture supernatant.
  • Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
  • Higher LDH activity indicates greater cell death. Compare the LDH levels in resveratrol-treated wells to those treated with Aβ alone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Neuronal Cells (e.g., HT22) pretreat Pre-treat with Resveratrol seed_cells->pretreat prepare_res Prepare Resveratrol Dilutions prepare_res->pretreat induce_toxicity Induce Neurotoxicity (e.g., Glutamate) pretreat->induce_toxicity assay Perform Viability Assay (e.g., MTT) induce_toxicity->assay analyze Analyze Data assay->analyze

Caption: Experimental workflow for a neuroprotection assay.

signaling_pathway cluster_stress Cellular Stress cluster_resveratrol Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress Neuroinflammation nfkb NF-κB stress->nfkb activates p53 p53 stress->p53 activates res Resveratrol sirt1 SIRT1 res->sirt1 activates sirt1->nfkb inhibits sirt1->p53 inhibits antioxidant Antioxidant Enzymes (e.g., SOD2) sirt1->antioxidant activates neuroprotection Neuroprotection sirt1->neuroprotection apoptosis Apoptosis nfkb->apoptosis p53->apoptosis antioxidant->neuroprotection troubleshooting_tree start No Neuroprotective Effect q1 Was a dose-response curve performed? start->q1 sol1 Perform dose-response (e.g., 0.1-100 µM) to find optimal concentration. q1->sol1 No q2 Is the resveratrol stock solution fresh? q1->q2 Yes ans1_no No ans1_yes Yes sol1->q2 sol2 Prepare fresh resveratrol stock and protect from light. q2->sol2 No q3 Was a vehicle control (e.g., DMSO) included? q2->q3 Yes ans2_no No ans2_yes Yes sol2->q3 sol3 Include vehicle control to rule out solvent toxicity. q3->sol3 No end Consider alternative mechanisms or assays. q3->end Yes ans3_no No ans3_yes Yes sol3->end

References

ANR94 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ANR94, a potent and selective adenosine (B11128) A2A receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments by providing guidance on the stability and potential degradation of this compound in cell culture media.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Question Possible Cause Suggested Solution
Why is this compound showing rapid degradation in my cell culture medium? 1. Inherent Instability: The compound may be unstable in aqueous solutions at 37°C. 2. Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could be reacting with this compound.[1] 3. pH Instability: The pH of the medium may be affecting the stability of the compound.[1]1. Assess Inherent Stability: Perform a stability check in a simpler buffer system, like PBS, at 37°C.[1] 2. Media Comparison: Test the stability of this compound in different types of cell culture media to identify any specific reactive components.[1] 3. pH Monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment.[1]
I'm observing high variability in the biological activity of this compound between experiments. 1. Inconsistent Storage: Improper storage of this compound stock solutions can lead to degradation. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can degrade the compound. 3. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.[1]1. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C. 2. Avoid Repeated Freeze-Thaw: Use fresh aliquots for each experiment. 3. Ensure Complete Dissolution: Confirm complete solubilization of the compound in the solvent and subsequent dilution in the culture medium.[1]
This compound seems to be losing its effect over the course of a long-term experiment (e.g., >48 hours). 1. Gradual Degradation: The compound may be slowly degrading in the culture medium over time. 2. Cellular Metabolism: The cells themselves may be metabolizing this compound. 3. Binding to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or flasks.1. Replenish Compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 2. Metabolism Assay: If feasible, analyze cell lysates and culture supernatant over time to detect potential metabolites. 3. Use Low-Binding Plates: Utilize low-protein-binding plates and pipette tips to minimize adsorption.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 100 mM. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.

Q2: How should I store the this compound stock solution?

A2: It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What is the expected stability of this compound in cell culture media?

A3: While specific stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule can be influenced by factors such as the composition of the medium, the presence of serum, pH, and incubation temperature.[1] It is recommended to perform a stability assessment under your specific experimental conditions.

Q4: Does the presence of serum in the cell culture medium affect the stability of this compound?

A4: Serum proteins can sometimes have a stabilizing effect on small molecules.[1] However, serum can also contain enzymes that may metabolize the compound. It is advisable to test the stability of this compound in your chosen cell culture medium both with and without serum to determine its effect.[1]

Q5: How can I determine the stability of this compound in my specific cell culture setup?

A5: You can perform a time-course experiment where you incubate this compound in your cell culture medium (without cells) under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 8, 24, 48 hours), you can collect aliquots and analyze the remaining concentration of this compound using an appropriate analytical method like HPLC-MS.[1]

Quantitative Data Summary

Cell Culture Medium Serum Presence Time (hours) This compound Remaining (%)
DMEM10% FBS0100
DMEM10% FBS8Data to be determined
DMEM10% FBS24Data to be determined
DMEM10% FBS48Data to be determined
RPMI-164010% FBS0100
RPMI-164010% FBS8Data to be determined
RPMI-164010% FBS24Data to be determined
RPMI-164010% FBS48Data to be determined

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using HPLC-MS.[1]

1. Materials:

  • This compound
  • DMSO
  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)
  • Fetal Bovine Serum (FBS), if applicable
  • Sterile microcentrifuge tubes
  • HPLC-grade acetonitrile (B52724)
  • HPLC-grade formic acid
  • Internal standard (a stable compound with similar properties to this compound)
  • HPLC-MS system

2. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
  • Working Solution (10 µM): Dilute the 10 mM stock solution 1:1000 in the cell culture medium (with or without serum) to a final concentration of 10 µM.

3. Experimental Procedure:

  • Dispense 1 mL of the 10 µM this compound working solution into sterile microcentrifuge tubes for each time point and condition to be tested.
  • Incubate the tubes at 37°C in a humidified incubator, preferably with 5% CO₂.
  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove a tube for each condition. The 0-hour time point should be processed immediately after preparation.
  • For each sample, take a 100 µL aliquot.

4. Sample Preparation for Analysis:

  • To the 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract this compound.[1]
  • Vortex the sample for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
  • Carefully transfer the supernatant to an HPLC vial for analysis.[1]

5. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
  • Mobile Phase A: Water with 0.1% formic acid.[1]
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
  • Gradient: Develop a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[1]
  • Flow Rate: 0.4 mL/min.[1]
  • Injection Volume: 5 µL.[1]
  • Detection: Use mass spectrometry to detect and quantify this compound and the internal standard.

6. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each time point.
  • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to that of the 0-hour time point.

Visualizations

troubleshooting_workflow Troubleshooting this compound Stability Issues start Inconsistent this compound Activity or Suspected Degradation check_storage Check Stock Solution Storage and Handling start->check_storage prepare_fresh Prepare Fresh Stock Solution and Aliquots check_storage->prepare_fresh If improper storage or multiple freeze-thaws stability_assay Perform Stability Assay in Media check_storage->stability_assay If storage is correct prepare_fresh->stability_assay analyze_results Analyze Stability Data stability_assay->analyze_results stable Compound is Stable (>80% remaining at 24h) analyze_results->stable unstable Compound is Unstable (<80% remaining at 24h) analyze_results->unstable troubleshoot_assay Troubleshoot Biological Assay Parameters stable->troubleshoot_assay modify_protocol Modify Experimental Protocol unstable->modify_protocol end Resolution troubleshoot_assay->end modify_protocol->end e.g., replenish compound, change media

Caption: A flowchart for troubleshooting common issues in this compound stability assays.

ANR94_pathway This compound Signaling Pathway cluster_membrane Cell Membrane A2A_receptor Adenosine A2A Receptor G_protein Gs Protein A2A_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine Adenosine->A2A_receptor Activates This compound This compound This compound->A2A_receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: The signaling pathway of this compound as an adenosine A2A receptor antagonist.

References

Troubleshooting inconsistent results with ANR94

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ANR94.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the adenosine (B11128) A2A receptor (A2AR).[1][2][3] Its primary mechanism of action is to block the binding of endogenous adenosine to the A2AR. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can modulate downstream signaling pathways and has shown neuroprotective and anti-inflammatory effects. It is primarily investigated for its therapeutic potential in Parkinson's disease.[1][2]

Q2: How should I prepare and store this compound stock solutions?

  • Solubility: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 100 mM.[4] It is sparingly soluble in aqueous solutions.

  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 2.07 mg of this compound (MW: 207.23 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Gentle heating or sonication may aid dissolution if precipitation is observed.[3]

  • Storage: Solid this compound should be stored at room temperature.[1] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3]

Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting compounds from a high-concentration organic stock into an aqueous buffer. Here are a few troubleshooting steps:

  • Decrease the final concentration of this compound: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit.

  • Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a different solvent system: For in vivo studies, formulations with co-solvents like PEG300, Tween-80, or corn oil have been used.[3] For cell-based assays, explore the use of solubilizing agents, but validate their compatibility with your specific cell line and assay.

  • Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them fresh for each experiment.

Q4: My experimental results with this compound are inconsistent between replicates. What are the potential causes?

Inconsistent results can arise from several factors:

  • Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

  • Cell health and passage number: Use healthy cells within a consistent and optimal passage number range. Cells that have been passaged too many times can exhibit altered receptor expression and signaling.

  • Inconsistent cell seeding density: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

  • Reagent quality and degradation: Ensure the quality of your this compound and other reagents. Avoid repeated freeze-thaw cycles of stock solutions.

  • Incubation time: Ensure consistent incubation times for all experimental conditions. For kinetic assays, timing is critical.

  • "Edge effects" in multi-well plates: Wells on the perimeter of a plate are more susceptible to evaporation, which can alter compound concentrations. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.

Quantitative Data Summary

ParameterSpeciesValue
Ki Human46 nM
Ki Rat643 nM

Note: Ki values represent the binding affinity of this compound to the adenosine A2A receptor.[1][2]

Experimental Protocols

Competitive Radioligand Binding Assay for A2AR

This protocol provides a general framework for determining the binding affinity of this compound for the adenosine A2A receptor using a competitive binding assay.

Materials:

  • HEK293 cells stably expressing human A2AR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • Radioligand (e.g., [3H]-ZM241385 or another suitable A2AR antagonist radioligand)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known A2AR antagonist like ZM241385)

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hA2AR cells to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold binding buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer

      • 25 µL of radioligand at a final concentration close to its Kd.

      • 25 µL of this compound at various concentrations (for the competition curve). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of the non-specific binding control.

      • 100 µL of the cell membrane preparation (adjust protein concentration for optimal signal).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold binding buffer.

    • Allow the filters to dry.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Adenosine A2A Receptor Signaling Pathway

A2AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound This compound->A2AR Blocks Gs Gs-protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Competitive Binding Assay

Experimental_Workflow prep Prepare Cell Membranes (HEK293-hA2AR) setup Set up 96-well Plate: - Radioligand - this compound (or controls) - Cell Membranes prep->setup incubate Incubate at RT (1-2 hours) setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Determine Ki count->analyze

Caption: A typical experimental workflow for a competitive binding assay with this compound.

References

Technical Support Center: ANR94 Vehicle Preparation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the preparation of ANR94 for intraperitoneal (IP) injection in experimental animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound, also known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is an adenosine (B11128) A2A receptor (AA2AR) antagonist.[1][2] It is a small molecule with a molecular weight of 207.23 g/mol . Its solubility is a critical factor for in vivo studies. Published data indicates that this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) up to 50 mM and in ethanol (B145695) up to 100 mM. This suggests that this compound is a lipophilic compound with poor aqueous solubility, necessitating the use of organic solvents or specialized vehicle formulations for intraperitoneal administration.

Q2: What are the recommended vehicles for intraperitoneal injection of poorly soluble compounds like this compound?

A2: The choice of vehicle is critical and depends on the required dose, the compound's specific solubility, and the experimental model. For poorly soluble compounds, a multi-component vehicle is often necessary. Common approaches include:

  • Co-solvent systems: These are mixtures of a primary solvent (in which the compound is highly soluble) and a diluent that is more biocompatible. Given this compound's solubility, a common starting point would be to dissolve it in a minimal amount of DMSO and then dilute it with a vehicle such as saline or polyethylene (B3416737) glycol (PEG).[3][4][5]

  • Surfactant-based systems: Surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can be used to create micellar solutions or emulsions that increase the solubility of lipophilic compounds.[6][7]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]

  • Lipid-based formulations: For highly lipophilic compounds, oil-based vehicles like corn oil or sesame oil can be used.[3]

It is imperative to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[3]

Q3: What are the potential toxicities associated with common organic solvents used in vehicle preparations?

A3: Many organic solvents can exhibit toxicity at higher concentrations.[3][8]

  • DMSO: While a powerful solvent, DMSO can cause local irritation and has been reported to have various biological effects.[3][5] It is generally recommended to keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 10% and sometimes as low as 1%.[3]

  • Ethanol: Can cause local irritation and has sedative effects at higher doses.[3]

  • Polyethylene glycol (PEG) and Propylene glycol (PG): Generally considered safe at low concentrations, but can cause toxicity at high doses.[3][8]

A pilot study to assess the tolerability of the chosen vehicle in the specific animal model is highly recommended.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound upon addition of aqueous diluent. The aqueous diluent is causing the compound to fall out of solution due to its poor water solubility.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG-400).- Add a surfactant (e.g., Tween 80 at 0.5-2%) to the formulation to improve solubility.- Consider using a cyclodextrin-based vehicle.- Prepare the formulation fresh immediately before injection.
Phase separation or instability of the formulation. The components of the vehicle are immiscible or the formulation is not stable over time.- Ensure thorough mixing and vortexing during preparation.- Check the miscibility of all vehicle components before adding this compound.- Prepare smaller batches and use immediately.- Consider a different vehicle composition.
Irritation, inflammation, or skin lesions at the injection site. The vehicle itself or a high concentration of a co-solvent (like DMSO) is causing local toxicity.[3][5]- Reduce the concentration of the irritating component (e.g., lower the percentage of DMSO).- Ensure the pH of the final formulation is close to physiological pH (7.2-7.4).- Dilute the final formulation to a larger volume (within acceptable limits for IP injection) to reduce the concentration of irritants.[9]
Inconsistent or unexpected experimental results. Variable bioavailability due to inconsistent formulation or precipitation of the compound in the peritoneal cavity.- Standardize the formulation preparation procedure meticulously.- Ensure the formulation is a clear, homogenous solution before each injection.- Consider if the vehicle is interacting with the compound's metabolism or distribution.[10]

Experimental Protocols

Protocol 1: Preparation of an this compound Formulation using a DMSO/PEG-400/Saline Vehicle

This protocol is a general guideline and may require optimization based on the desired final concentration of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG-400), sterile, injectable grade

  • Sterile 0.9% saline solution

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Initial Solubilization: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL and the vehicle composition is 10% DMSO, 40% PEG-400, and 50% saline, you would first dissolve 10 mg of this compound in 1 mL of DMSO.

  • Addition of Co-solvent: Add the required volume of PEG-400 to the DMSO-ANR94 solution. Vortex thoroughly until the solution is clear and homogenous.

  • Dilution with Saline: Slowly add the sterile saline to the solution while vortexing. This step is critical, and slow addition can help prevent precipitation.

  • Final Inspection: The final formulation should be a clear, colorless to slightly yellowish solution, free of any visible particulates.

  • Administration: Use the formulation immediately after preparation. If storage is necessary, conduct stability studies to determine appropriate conditions and duration.

Vehicle Control: Prepare a vehicle control solution using the same procedure and proportions of DMSO, PEG-400, and saline, but without the addition of this compound.

Quantitative Data Summary: Example this compound Solubility in Different Vehicles

The following table provides hypothetical solubility data for this compound in various vehicle systems to guide formulation development. Actual solubility should be determined experimentally.

Vehicle Composition Maximum Solubility of this compound (mg/mL) Observations
100% Saline (0.9% NaCl)< 0.1Insoluble
5% DMSO in Saline0.5Slight precipitation observed over time
10% DMSO in Saline1.2Clear solution, stable for a few hours
10% DMSO, 40% PEG-400 in Saline5.0Clear, stable solution
5% DMSO, 10% Cremophor EL in Saline4.5Clear solution, potential for hypersensitivity reactions
20% Hydroxypropyl-β-cyclodextrin in Water3.0Clear solution

Visualizations

Experimental Workflow for this compound Vehicle Preparation and Administration

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve add_peg 3. Add PEG-400 dissolve->add_peg add_saline 4. Add Saline add_peg->add_saline inspect 5. Visual Inspection (Clarity) add_saline->inspect ip_inject 6. Intraperitoneal Injection inspect->ip_inject observe 7. Monitor Animal ip_inject->observe

Caption: Workflow for this compound vehicle preparation and in vivo administration.

Hypothetical Signaling Pathway for this compound (Adenosine A2A Receptor Antagonist)

G This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Antagonism AC Adenylyl Cyclase A2AR->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., modulation of neurotransmission) PKA->Downstream

Caption: Hypothetical signaling cascade modulated by this compound.

References

How to prevent ANR94 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing precipitation of ANR94 in stock solutions. Below are troubleshooting guides and frequently asked questions to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of its stock solution?

A1: Precipitation of compounds like this compound from stock solutions is a common issue that can arise from several factors. These include exceeding the compound's solubility limit in the chosen solvent, the use of a suboptimal solvent system, improper storage conditions (e.g., temperature fluctuations), or the hygroscopic nature of solvents like DMSO, which can absorb moisture and reduce their solvating power.[1] For this compound, using a single solvent may not be sufficient to maintain a high concentration in solution.

Q2: What is the recommended solvent for preparing a stable this compound stock solution?

A2: A multi-component solvent system is recommended for preparing a stable, high-concentration stock solution of this compound. A proven formulation to achieve a clear solution at a concentration of at least 2.5 mg/mL (12.06 mM) consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

Q3: Can I use 100% DMSO to prepare my this compound stock solution?

A3: While this compound is soluble in DMSO, preparing a high-concentration stock solution in 100% DMSO may lead to precipitation, especially upon storage or when diluted into aqueous buffers for experiments.[1][3] A mixed-solvent system is recommended to enhance and maintain solubility.[2]

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: Proper storage is crucial for maintaining the stability of your stock solution. It is generally recommended to store stock solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption.[4] For long-term storage, aliquoting the stock solution into smaller, single-use vials can minimize freeze-thaw cycles, which can contribute to compound precipitation.[3][5] Specific storage temperatures should be based on the stability information provided for this compound, but refrigeration (2-8°C) or freezing (-20°C or -80°C) are common practices.[6]

Q5: My this compound precipitated after diluting the stock solution into my aqueous experimental buffer. What should I do?

A5: This is a common phenomenon known as "salting out," where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous solution.[1] To mitigate this, it is advisable to perform serial dilutions of your stock solution in the same solvent system before the final dilution into your aqueous buffer.[1] Additionally, ensuring the final concentration of the organic solvent in your experimental medium is low (typically ≤ 0.1% for cell-based assays) but sufficient to maintain solubility is important.[1] The use of co-solvents like PEG300 and surfactants like Tween-80 in the stock solution, as recommended for this compound, is specifically designed to improve solubility in aqueous environments.[2]

Troubleshooting Guide: this compound Precipitation

If you are experiencing precipitation with your this compound stock solution, follow these troubleshooting steps:

Problem Potential Cause Troubleshooting Step Expected Outcome
Visible solid particles or cloudiness in the stock solution. The concentration of this compound exceeds its solubility in the chosen solvent.Prepare a fresh stock solution using the recommended multi-component solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]A clear, precipitate-free solution at ≥ 2.5 mg/mL.
The solvent has absorbed water, reducing its solvating power.Use fresh, anhydrous, high-purity solvents. Store solvents in a dry environment with tightly sealed caps.[1]The compound fully dissolves in the fresh, water-free solvent system.
Insufficient mixing or dissolution time.Gently warm the solution and use sonication or vortexing to aid dissolution.[1]The compound fully dissolves, resulting in a clear solution.
Precipitation occurs upon storage (e.g., at 4°C or -20°C). The compound's solubility is temperature-dependent.Before use, allow the stock solution to fully equilibrate to room temperature and vortex gently to ensure it is fully redissolved.The precipitate redissolves, and the solution becomes clear.
Repeated freeze-thaw cycles are causing instability.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3][5]The stability of the stock solution is maintained over time.
Precipitation occurs when diluting the stock solution into an aqueous buffer. Rapid change in solvent polarity ("salting out").Perform serial dilutions of the stock solution in the stock solvent before the final dilution into the aqueous buffer.[1]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.

Experimental Protocol: Preparation of a Stable this compound Stock Solution (≥ 2.5 mg/mL)

This protocol is designed to yield a clear, stable stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amounts: Determine the desired volume of your stock solution and calculate the mass of this compound and the volume of each solvent required based on the recommended ratios.

  • Prepare the solvent mixture: In a sterile vial, prepare the solvent mixture by combining the solvents in the following order and ratio:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Initial Dissolution in DMSO: Add 10% DMSO to a separate vial containing the pre-weighed this compound powder. Vortex to dissolve the compound in DMSO.

  • Combine and Mix: Add the this compound/DMSO solution to the PEG300/Tween-80/Saline mixture.

  • Ensure Complete Dissolution: Vortex the final solution thoroughly. If necessary, use a sonicator or gently warm the solution to aid dissolution until the solution is clear.[2]

  • Storage: Store the final stock solution in tightly sealed vials, and for long-term storage, create single-use aliquots and store them at the appropriate temperature.

Visualizing the Workflow to Prevent this compound Precipitation

The following diagram illustrates the decision-making process and workflow for preparing a stable this compound stock solution and avoiding precipitation during experimental use.

ANR94_Precipitation_Prevention cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Prepare this compound Stock solvent_choice Use Recommended Solvent System? (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) start->solvent_choice prepare_stock Prepare Stock Solution solvent_choice->prepare_stock Yes troubleshoot Troubleshoot: - Use fresh solvents - Warm/Sonicate solvent_choice->troubleshoot No check_dissolution Check for Precipitation prepare_stock->check_dissolution check_dissolution->troubleshoot Precipitation Occurs stable_stock Stable Stock Solution check_dissolution->stable_stock No Precipitation troubleshoot->solvent_choice dilution_method Dilution Method stable_stock->dilution_method serial_dilution Perform Serial Dilutions in Stock Solvent dilution_method->serial_dilution Recommended direct_dilution Direct Dilution in Aqueous Buffer dilution_method->direct_dilution Not Recommended final_dilution Final Dilution into Aqueous Buffer serial_dilution->final_dilution direct_dilution->final_dilution working_solution Precipitate-Free Working Solution final_dilution->working_solution

Caption: Workflow for preventing this compound precipitation.

References

Technical Support Center: Assessing ANR94 Cytotoxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential cytotoxicity of ANR94 in primary neuron cultures. All recommendations are based on established protocols for neurotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an antagonist of the adenosine (B11128) A2A receptor (A2AR).[1] Adenosine A2A receptors are G-protein coupled receptors that, when activated, typically increase intracellular cyclic adenosine monophosphate (cAMP). By blocking these receptors, this compound can modulate downstream signaling pathways. In the central nervous system, A2A receptors are particularly abundant in the striatum where they interact with dopamine (B1211576) D2 receptors, influencing motor control.[2] Antagonism of A2A receptors has been shown to be neuroprotective in various experimental models.[3]

Q2: Is this compound expected to be cytotoxic to primary neurons?

The available scientific literature suggests that this compound and other adenosine A2A receptor antagonists generally exhibit neuroprotective and anti-inflammatory effects.[3][4] Cytotoxicity is not a commonly reported characteristic of this compound class at typical experimental concentrations. However, as with any compound, off-target effects or cytotoxicity at high concentrations cannot be entirely ruled out. Therefore, it is prudent to experimentally assess the potential for cytotoxicity in your specific primary neuron culture system.

Q3: What are the most appropriate assays for assessing cytotoxicity in primary neurons?

Several assays are suitable for evaluating neuronal viability and cytotoxicity. Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of mitochondria, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity and necrosis.

  • Caspase-3/7 Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5]

Q4: How can I differentiate between apoptosis and necrosis induced by a test compound?

To distinguish between these two modes of cell death, you can employ a combination of assays. The LDH release assay is a good indicator of necrosis, as it measures the loss of membrane integrity.[5] For apoptosis, assays that detect the activation of caspases, such as a caspase-3/7 activity assay, are highly specific.[5]

Q5: What are the critical initial steps to ensure reliable cytotoxicity data?

Before initiating cytotoxicity experiments, it is crucial to have a healthy and stable primary neuron culture.[5] Key factors to consider include:

  • Optimized Cell Seeding Density: Plating neurons at an appropriate density is critical for their health and responsiveness.

  • Proper Coating of Culture Vessels: Using substrates like Poly-D-Lysine is essential for neuronal attachment and survival.

  • Serum-Free Culture Medium: Utilizing a serum-free medium with appropriate supplements, such as B-27, helps to minimize glial proliferation and maintain a controlled environment.

  • Solvent Toxicity Control: If using a solvent like DMSO to dissolve this compound, it is imperative to run a solvent-only control to ensure the solvent concentration is not toxic to the neurons.[5]

Experimental Workflow for Assessing this compound Cytotoxicity

G cluster_prep 1. Culture Preparation cluster_treat 2. This compound Treatment cluster_assay 3. Cytotoxicity Assessment cluster_analysis 4. Data Analysis PNC Primary Neuron Culture (e.g., cortical, hippocampal) Plate Seed neurons in 96-well plates PNC->Plate Treat Treat neurons with this compound for a defined period (e.g., 24-48h) Plate->Treat This compound Prepare this compound dilutions (include vehicle control) This compound->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Analyze Measure absorbance/ luminescence MTT->Analyze LDH->Analyze Caspase->Analyze IC50 Calculate % viability/ cytotoxicity and IC50 Analyze->IC50

Caption: Experimental workflow for assessing this compound cytotoxicity in primary neurons.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well.[5] 2. Edge effects: Evaporation from outer wells of the plate.[5] 3. Inaccurate pipetting: Errors in adding reagents or compounds.1. Ensure a single-cell suspension before plating. Triturate gently but thoroughly. 2. Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[5] 3. Use calibrated pipettes and be consistent with pipetting technique.
High background in MTT assay 1. Contamination: Bacterial or fungal contamination can reduce the MTT reagent. 2. Phenol (B47542) red interference: Phenol red in the culture medium can affect absorbance readings. 3. Serum interference: Components in serum can interact with the MTT reagent.1. Maintain sterile technique. Regularly check cultures for contamination. 2. Use phenol red-free medium for the assay. 3. Use serum-free medium during the MTT incubation step.
Low signal or no response in LDH assay 1. Assay timing: The assay may be performed too early before significant cell death has occurred. 2. Insufficient cell number: Too few cells to produce a detectable amount of LDH. 3. LDH in media: Some media formulations contain LDH.[6]1. Perform a time-course experiment to determine the optimal endpoint. 2. Optimize the initial cell seeding density. 3. Use a media-only blank to determine background LDH levels and subtract from experimental values. [6]
All this compound concentrations appear cytotoxic 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.[5] 2. Incorrect drug concentration: Errors in calculation or dilution of the this compound stock solution. 3. Poor initial culture health: Neurons are already stressed or dying before treatment.1. Perform a solvent toxicity curve to determine the maximum non-toxic concentration. [5] 2. Double-check all calculations and prepare fresh dilutions from a new stock. 3. Optimize neuron isolation and culture protocols to ensure high initial viability.
Inconsistent formazan (B1609692) crystal dissolution in MTT assay 1. Incomplete solubilization: Insufficient mixing or incubation time with the solubilization buffer. 2. Low temperature: Solubilization is less efficient at lower temperatures.1. Ensure thorough mixing by gentle pipetting or shaking. Increase incubation time with the solubilization buffer. 2. Perform the solubilization step at room temperature or 37°C as recommended by the protocol.

Adenosine A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor G_protein Gs A2AR->G_protein AC Adenylyl Cyclase ATP ATP AC->ATP G_protein->AC Activates D2R Dopamine D2 Receptor Gi_protein Gi D2R->Gi_protein Gi_protein->AC Inhibits cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Glu_release Glutamate Release PKA->Glu_release Modulates Gene_expression Gene Expression (e.g., neurotrophic factors) CREB->Gene_expression Regulates This compound This compound (Antagonist) This compound->A2AR Blocks Adenosine Adenosine Adenosine->A2AR Binds

Caption: Simplified signaling pathway of the adenosine A2A receptor and the action of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondria.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution and vehicle control

  • Serum-free culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed primary neurons in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and mature for the desired number of days in vitro (DIV).

    • Prepare serial dilutions of this compound in pre-warmed, serum-free culture medium. Include a vehicle-only control.

    • Carefully replace the existing medium with the medium containing the different concentrations of this compound or vehicle.

    • Incubate for the desired treatment period (e.g., 24-48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Assay

This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Primary neuron cultures in a 96-well plate

  • This compound stock solution and vehicle control

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • At the end of the treatment period, carefully collect a sample of the culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • In a new 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.[5]

    • Typically, this involves mixing the supernatant with a substrate and a dye solution.

  • Absorbance Measurement:

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[5]

  • Data Analysis:

    • Calculate cytotoxicity as a percentage of the maximum LDH release control (usually obtained by lysing a set of control cells with a lysis buffer provided in the kit).

Caspase-3/7 Activity Assay

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Primary neuron cultures in a white-walled, clear-bottom 96-well plate

  • This compound stock solution and vehicle control

  • Commercially available luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer or fluorescence microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed primary neurons in a white-walled 96-well plate suitable for luminescence or fluorescence readings.

    • Treat the cells with this compound or vehicle as described in the MTT assay protocol.

  • Assay Reagent Addition:

    • At the end of the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Add the caspase-3/7 reagent directly to each well in a 1:1 volume ratio with the culture medium.[7]

  • Incubation:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement:

    • Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

  • Data Analysis:

    • Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

References

Overcoming poor oral bioavailability of ANR94 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the adenosine (B11128) A2A receptor antagonist, ANR94. The focus of this guide is to address challenges related to its poor oral bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 8-ethoxy-9-ethyladenine, is a selective adenosine A2A receptor antagonist.[1] Adenosine A2A receptors are implicated in the control of motor behavior, and their antagonists are being investigated for therapeutic potential in conditions like Parkinson's disease.[1][2] By blocking these receptors, this compound can help modulate dopaminergic signaling, which is crucial for motor control.[2]

Q2: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

Low and variable oral bioavailability is a common challenge in drug development. For a small molecule like this compound, the primary reasons are likely one or a combination of the following:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[3]

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.[4]

  • First-Pass Metabolism: Although studies suggest that the class of 9-ethyladenines to which this compound belongs is minimally metabolized (1.5-5%), rapid metabolism in the liver after absorption from the gut can reduce the amount of active drug reaching systemic circulation.[5][6]

Q3: Are there any known formulation strategies to improve the oral bioavailability of this compound?

While specific formulation data for this compound is not publicly available, several general strategies can be applied to enhance the oral bioavailability of poorly soluble compounds:[4][7][8][9]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, potentially improving dissolution rates.[10]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve solubility and absorption.[9][11]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and enhance solubility.[12]

  • Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in the body is a viable strategy.[8][11]

Troubleshooting Guide

This guide provides structured approaches to troubleshoot common issues encountered during in vivo oral administration of this compound.

Problem 1: High variability in plasma exposure between subjects.
Possible Cause Troubleshooting Step Rationale
Food Effects Standardize the feeding schedule of the animals. For example, fast animals overnight before dosing.The presence of food in the gastrointestinal tract can significantly alter drug dissolution and absorption.
Inadequate Formulation Prepare a homogenous and stable suspension or solution for dosing. Consider using a vehicle that enhances solubility.A non-uniform formulation will lead to inconsistent dosing and, consequently, variable plasma concentrations.
Gastrointestinal pH Variability Use a buffered vehicle for administration to minimize the impact of pH variations in the stomach and intestine.The solubility of a compound can be highly dependent on the pH of its environment.
Problem 2: Consistently low plasma concentrations despite adequate dosing.
Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility 1. Characterize the solubility of this compound at different pH values. 2. Test different formulation strategies such as micronization, lipid-based formulations, or solid dispersions.Improving the dissolution rate is often the first step to enhancing absorption of poorly soluble drugs.[13]
Low Intestinal Permeability 1. Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer). 2. If permeability is low, consider co-administration with a permeation enhancer or investigate a prodrug approach.These experiments will help determine if the drug's ability to cross the intestinal barrier is the rate-limiting step.[4]
Potential for Efflux Transporters Evaluate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) using in vitro models. If so, co-administration with a P-gp inhibitor could be explored.Efflux transporters can pump the drug back into the intestinal lumen, reducing net absorption.[11]

Experimental Protocols

Below are representative protocols for experiments aimed at improving the oral bioavailability of this compound.

Protocol 1: Preparation of a Micronized this compound Suspension
  • Objective: To reduce the particle size of this compound to enhance its dissolution rate.

  • Materials: this compound powder, mortar and pestle or a mechanical mill, vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • If using a mortar and pestle, grind the powder for a fixed duration (e.g., 30 minutes) to achieve a fine, consistent particle size. For larger quantities, a mechanical mill is recommended.

    • Prepare the vehicle solution.

    • Gradually add the micronized this compound powder to the vehicle while stirring continuously to form a homogenous suspension.

    • Visually inspect the suspension for uniformity before administration.

Protocol 2: In Vitro Dissolution Testing
  • Objective: To compare the dissolution rate of different this compound formulations.

  • Materials: USP dissolution apparatus (e.g., paddle apparatus), dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid), this compound formulations (e.g., pure drug, micronized suspension, lipid-based formulation), HPLC for analysis.

  • Procedure:

    • Pre-heat the dissolution medium to 37°C.

    • Add the this compound formulation to the dissolution vessel.

    • Begin stirring at a constant speed (e.g., 75 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

    • Plot the percentage of drug dissolved against time for each formulation.

Data Presentation

The following tables present hypothetical data to illustrate the potential outcomes of experiments aimed at improving this compound bioavailability.

Table 1: Physicochemical Properties of this compound

ParameterValue
Molecular Weight221.25 g/mol
LogP1.8 (Predicted)
Aqueous Solubility (pH 7.4)< 0.1 mg/mL
pKa3.5 (Predicted)

Table 2: In Vitro Dissolution of Different this compound Formulations

Time (minutes)% Drug Dissolved (Pure this compound)% Drug Dissolved (Micronized this compound)% Drug Dissolved (Lipid-Based Formulation)
521025
1552560
3084085
60125595
120156598

Table 3: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)
Pure this compound Suspension50 ± 152.0250 ± 80
Micronized this compound Suspension150 ± 401.5800 ± 210
Lipid-Based Formulation450 ± 1101.02500 ± 600

Visualizations

Signaling Pathway

G Simplified Adenosine A2A Receptor Signaling in Striatum cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Release Glutamate Release A2A_Receptor A2A Receptor A2A_Receptor->Glutamate_Release Enhances AC Adenylyl Cyclase A2A_Receptor->AC Activates D2_Receptor D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP-32 DARPP-32 PKA->DARPP-32 Neuronal_Excitability Increased Neuronal Excitability DARPP-32->Neuronal_Excitability Adenosine Adenosine Adenosine->A2A_Receptor Dopamine Dopamine Dopamine->D2_Receptor This compound This compound This compound->A2A_Receptor Antagonism

Caption: Simplified A2A receptor signaling pathway.

Experimental Workflow

G Workflow for Improving this compound Oral Bioavailability Start Start: Poor Oral Bioavailability Observed Char Characterize Physicochemical Properties (Solubility, Permeability) Start->Char Form_Dev Formulation Development (Micronization, Lipid-Based, etc.) Char->Form_Dev In_Vitro In Vitro Dissolution and Permeability Testing Form_Dev->In_Vitro Lead_Form Select Lead Formulations In_Vitro->Lead_Form In_Vivo In Vivo Pharmacokinetic Study in Animal Model Lead_Form->In_Vivo Eval Bioavailability Improved? In_Vivo->Eval End End: Optimized Formulation for Further Studies Eval->End Yes Reiterate Re-evaluate Formulation Strategy Eval->Reiterate No Reiterate->Form_Dev

Caption: Experimental workflow for bioavailability enhancement.

References

Technical Support Center: Troubleshooting Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of available scientific literature, there is no specific documented evidence of ANR94 causing interference with common laboratory assays. The following troubleshooting guide provides general information and best practices for identifying and mitigating common sources of interference in various laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

Q2: What are the common types of assay interference?

A2: Common types of interference include:

  • Cross-reactivity: This occurs in immunoassays when an antibody recognizes and binds to substances other than the intended analyte due to structural similarities.[4][5]

  • Matrix Effect: Components in the sample matrix (e.g., serum, plasma, urine) can non-specifically interact with assay reagents, affecting the accuracy of the measurement.

  • Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, often causing false-positive results.[2][6]

  • Compound-Specific Interference: The compound being tested or its metabolites may directly interfere with the assay chemistry or detection method. This can include light-absorbing or fluorescent compounds in optical assays.[7][8]

  • Enzyme Inhibition/Activation: In enzyme-based assays, substances in the sample can inhibit or activate the enzyme, leading to inaccurate measurements of its activity.[9]

Q3: How can I determine if my assay is experiencing interference?

A3: Signs of potential interference include:

  • Results that are inconsistent with clinical or biological expectations.

  • Poor reproducibility of results between replicates or different dilutions.

  • Non-linear dilution curves.

  • Discrepancies between results obtained from different assay platforms or methodologies.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Immunoassays

Possible Cause: Cross-reactivity or interference from heterophile antibodies.

Troubleshooting Steps:

  • Serial Dilution:

    • Protocol: Prepare a series of dilutions of the sample in the assay buffer.

    • Expected Outcome: If no interference is present, the measured analyte concentration should be linear across the dilution series after correcting for the dilution factor. A non-linear response suggests interference.

  • Spike and Recovery:

    • Protocol: Add a known amount of the purified analyte (spike) into the sample matrix and a control buffer.

    • Expected Outcome: The recovery of the spiked analyte in the sample matrix should be within an acceptable range (typically 80-120%). Low or high recovery indicates the presence of interfering substances.

  • Use of Heterophile Antibody Blocking Agents:

    • Protocol: Re-run the assay with the addition of commercially available heterophile antibody blocking agents to the sample.

    • Expected Outcome: If heterophile antibodies are the source of interference, their blocking should result in a significant change in the measured analyte concentration, bringing it closer to the expected value.[2][6]

Issue 2: Inaccurate Results in Enzyme-Based Assays

Possible Cause: Inhibition or activation of the enzyme by components in the sample or the test compound itself.

Troubleshooting Steps:

  • Run a Control Reaction:

    • Protocol: Perform the assay in the absence of the substrate or the enzyme to determine if the test compound or sample matrix has any intrinsic signal (e.g., fluorescence or absorbance) at the detection wavelength.

  • Determine Enzyme Kinetics:

    • Protocol: Measure the initial reaction velocity at various substrate concentrations in the presence and absence of the potentially interfering substance.

    • Expected Outcome: Changes in the Michaelis-Menten constant (Km) or the maximum velocity (Vmax) can indicate competitive, non-competitive, or uncompetitive inhibition.[10]

  • Time-Course Experiment:

    • Protocol: Monitor the reaction progress over time.

    • Expected Outcome: A non-linear progress curve may suggest time-dependent inhibition or instability of the enzyme or substrate.[9][11]

Data Presentation

Table 1: Common Interferents and Their Effects on Immunoassays

InterferentAssay Type(s) AffectedMechanism of InterferencePotential OutcomeMitigation Strategy
Heterophile Antibodies Sandwich ImmunoassaysBridge the capture and detection antibodies in the absence of the analyte.[2]False PositiveAddition of blocking agents.[2][6]
Biotin (B1667282) Assays using Streptavidin-Biotin systemsCompetes with biotinylated reagents for binding to streptavidin.[12]False Positive or False NegativeSample pre-treatment to remove biotin; use of alternative detection systems.[13]
Structurally Similar Compounds Competitive ImmunoassaysCross-react with the primary antibody.[4]False PositiveUse of a more specific monoclonal antibody; confirmation with a different method.[14]

Experimental Protocols

Protocol 1: Spike and Recovery for Immunoassays

Objective: To assess for the presence of matrix effects that may interfere with analyte quantification.

Materials:

  • Sample matrix (e.g., serum, plasma)

  • Control buffer (assay-specific)

  • Purified analyte standard of known concentration

Procedure:

  • Prepare three types of samples:

    • Neat Sample: The original, undiluted sample.

    • Spiked Sample: The sample matrix with a known concentration of the analyte standard added. The spike volume should be small to avoid significant dilution of the matrix (e.g., <10% of the total volume).

    • Spiked Control: The control buffer with the same concentration of the analyte standard added.

  • Analyze all three samples using the immunoassay according to the manufacturer's protocol.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Spiked Control] * 100

Interpretation:

  • A recovery between 80% and 120% generally indicates that the matrix is not significantly interfering with the assay.

  • A recovery below 80% suggests suppression of the signal (e.g., due to interfering proteins).

  • A recovery above 120% suggests enhancement of the signal.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Assay Interference A Unexpected or Inconsistent Results Observed B Perform Serial Dilution of Sample A->B C Is the Dilution Curve Linear? B->C D No Significant Interference Detected. Consider other experimental variables. C->D Yes E Potential Interference Identified C->E No F Perform Spike and Recovery Experiment E->F G Is Recovery within Acceptable Range (80-120%)? F->G G->D Yes H Investigate Specific Interferents (e.g., Heterophile Antibodies, Cross-Reactivity) G->H No I Implement Mitigation Strategy: - Use Blocking Agents - Modify Sample Prep - Use Alternative Assay H->I

Caption: Workflow for investigating suspected assay interference.

G cluster_sandwich Sandwich Immunoassay Interference cluster_competitive Competitive Immunoassay Interference sandwich_no_interference Capture Ab Analyte Detection Ab sandwich_no_interference:f1->sandwich_no_interference:f0 sandwich_no_interference:f1->sandwich_no_interference:f2 sandwich_interference Capture Ab Heterophile Ab Detection Ab sandwich_interference:f1->sandwich_interference:f0 Binds sandwich_interference:f1->sandwich_interference:f2 Bridges label_sandwich_false_positive False Positive Signal competitive_no_interference Labeled Analyte Antibody competitive_no_interference:f0->competitive_no_interference:f1 Binds competitive_interference Cross-Reactant Antibody competitive_interference:f0->competitive_interference:f1 Binds & Competes label_competitive_false_negative Falsely Low Signal

Caption: Mechanisms of immunoassay interference.

References

Validation & Comparative

A Comparative Analysis of ANR94 and Istradefylline in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two adenosine (B11128) A2A receptor antagonists, ANR94 and istradefylline (B1672650), in established rodent models of Parkinson's disease. The data presented is compiled from available literature to aid in the evaluation of these compounds for further research and development.

Introduction

Adenosine A2A receptor antagonists represent a significant non-dopaminergic therapeutic strategy for Parkinson's disease. By blocking the A2A receptor, these compounds modulate the indirect basal ganglia pathway, aiming to improve motor control. Istradefylline is a well-established A2A antagonist, approved for clinical use in some countries as an adjunct therapy to L-DOPA. This compound is a potent and selective A2A receptor antagonist that has demonstrated efficacy in preclinical models. This guide will compare their performance based on available experimental data.

Mechanism of Action

Both this compound and istradefylline are selective antagonists of the adenosine A2A receptor. These receptors are highly expressed in the striatum, a key brain region involved in motor control that is significantly affected in Parkinson's disease. In the striatum, A2A receptors are co-localized with dopamine (B1211576) D2 receptors on the medium spiny neurons of the indirect pathway. Activation of A2A receptors by endogenous adenosine exerts an inhibitory effect on D2 receptor function, thereby exacerbating the motor deficits caused by dopamine depletion. By blocking these A2A receptors, both this compound and istradefylline can disinhibit D2 receptor signaling, leading to improved motor function.

Signaling Pathway

Adenosine_A2A_Receptor_Antagonism cluster_0 Striatal Neuron (Indirect Pathway) cluster_1 Overall Effect D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits A2AR Adenosine A2A Receptor A2AR->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GABA_release GABA Release (Inhibitory Output) PKA->GABA_release Increases Dopamine Dopamine Dopamine->D2R Activates (Gi) Dopamine_effect Dopaminergic signaling reduces inhibitory output Adenosine Adenosine Adenosine->A2AR Activates (Gs) Adenosine_effect Adenosinergic signaling increases inhibitory output Antagonist This compound or Istradefylline Antagonist->A2AR Blocks Antagonist_effect Antagonist blocks adenosinergic signaling, restoring motor control

Caption: Signaling pathway of A2A receptor antagonism.

Comparative Efficacy in Preclinical Models

The efficacy of this compound and istradefylline has been evaluated in two primary rodent models of Parkinson's disease: the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA)-lesioned rat model of motor asymmetry.

Haloperidol-Induced Catalepsy

This model assesses the ability of a compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202). Catalepsy is characterized by an inability to correct an externally imposed posture and is considered a surrogate for the akinesia and rigidity seen in Parkinson's disease.

Experimental Protocol: Haloperidol-Induced Catalepsy in Rats

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Catalepsy: Haloperidol is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at a dose typically ranging from 0.5 to 2 mg/kg.

  • Catalepsy Assessment (Bar Test): At a set time after haloperidol administration (e.g., 30-60 minutes), the rat's forepaws are placed on a horizontal bar (e.g., 1 cm in diameter, 9-10 cm above the surface). The time until the rat removes both forepaws from the bar (descent latency) is measured, with a predetermined cut-off time (e.g., 180-300 seconds).

  • Drug Administration: The test compound (this compound or istradefylline) is administered at various doses, typically i.p., prior to or after the haloperidol injection to assess its ability to prevent or reverse catalepsy.

  • Data Analysis: The descent latency is recorded, and the percentage reversal of catalepsy is calculated compared to the vehicle-treated control group.

Quantitative Data:

CompoundModelDoseRouteEffect
This compound Haloperidol-induced catalepsy in ratsNot specifiedi.p.Reversed catalepsy
Istradefylline Haloperidol-induced catalepsy in rats1.25 mg/kgp.o.Significant reversal of catalepsy
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum, leading to the degeneration of dopaminergic neurons in the nigrostriatal pathway on one side of the brain. This results in motor asymmetry, which can be quantified by observing the rotational behavior (turning) induced by dopaminergic agents.

Experimental Protocol: 6-OHDA-Lesioned Rat Model of Rotational Behavior

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.

  • Lesioning: A unilateral lesion is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or striatum.

  • Post-Lesion Recovery: Animals are allowed to recover for a period of 2-3 weeks.

  • Induction of Rotational Behavior: A dopamine agonist, such as apomorphine, or the dopamine precursor, L-DOPA (in combination with a peripheral decarboxylase inhibitor like benserazide), is administered.

  • Assessment of Rotational Behavior: The number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) turns are counted over a specific period (e.g., 60-120 minutes) using an automated rotometer.

  • Drug Administration: The test compound (this compound or istradefylline) is co-administered with a sub-threshold or therapeutic dose of L-DOPA to evaluate its ability to potentiate the pro-motor effects.

  • Data Analysis: The net contralateral rotations are calculated (contralateral turns - ipsilateral turns) and compared between treatment groups.

Quantitative Data:

CompoundModelDoseRouteEffect
This compound 6-OHDA-lesioned ratsNot specifiedi.p.Potentiated L-DOPA-induced contralateral turning
Istradefylline 6-OHDA-lesioned rats0.1 - 1 mg/kgp.o.Potentiated L-DOPA-induced contralateral turning

Receptor Binding Affinity

A key parameter for comparing the potency of these antagonists is their binding affinity (Ki) for the adenosine A2A receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesKi (nM)
This compound Adenosine A2AHuman46
Rat643
Istradefylline Adenosine A2AHuman2.2
Rat1.6
Adenosine A1Human>1000
Rat>1000

Data indicates that istradefylline has a higher affinity for the human and rat adenosine A2A receptor compared to this compound. Both compounds exhibit high selectivity for the A2A receptor over the A1 receptor.

Experimental Workflow

Preclinical_Testing_Workflow cluster_0 Haloperidol-Induced Catalepsy Model cluster_1 6-OHDA-Lesioned Rat Model cluster_2 Data Analysis and Comparison H_Start Administer Haloperidol H_Drug Administer this compound or Istradefylline H_Start->H_Drug H_Assess Assess Catalepsy (Bar Test) H_Drug->H_Assess H_Data Record Descent Latency H_Assess->H_Data Analyze Analyze Quantitative Data H_Data->Analyze O_Lesion Create Unilateral 6-OHDA Lesion O_Recover Post-Lesion Recovery O_Lesion->O_Recover O_Drug Administer L-DOPA + this compound/Istradefylline O_Recover->O_Drug O_Assess Measure Rotational Behavior O_Drug->O_Assess O_Data Count Contralateral Turns O_Assess->O_Data O_Data->Analyze Compare Compare Efficacy and Potency Analyze->Compare

Caption: Workflow for preclinical evaluation.

Summary and Conclusion

Both this compound and istradefylline demonstrate efficacy as adenosine A2A receptor antagonists in preclinical models of Parkinson's disease. They effectively reverse motor deficits in the haloperidol-induced catalepsy model and potentiate the effects of L-DOPA in the 6-OHDA-lesioned rat model.

For researchers and drug development professionals, the existing data suggests that both compounds are valid candidates for further investigation. The higher binding affinity of istradefylline may translate to higher potency in vivo, but further comparative studies are required to confirm this and to fully characterize the therapeutic potential of this compound.

ANR94 and Caffeine: A Comparative Analysis of Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of ANR94, a synthetic adenosine (B11128) A2A receptor antagonist, and caffeine (B1668208), a naturally occurring non-selective adenosine receptor antagonist. The following sections objectively evaluate their performance based on available experimental data, outline the methodologies of key studies, and visualize the pertinent biological pathways and experimental workflows.

I. Overview and Mechanism of Action

Both this compound and caffeine exert their primary neuroprotective effects through the antagonism of adenosine A2A receptors (A2AR). These receptors are implicated in the modulation of neuroinflammation and excitotoxicity, key processes in the pathogenesis of neurodegenerative diseases. While caffeine is a non-selective antagonist, also affecting other adenosine receptors, this compound is a more specific A2A receptor antagonist.

Caffeine , the most widely consumed psychoactive substance globally, is a methylxanthine that acts as a non-selective antagonist of adenosine receptors.[1][2] Its neuroprotective effects are attributed to a range of pharmacological actions, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3] Epidemiological studies have suggested a link between caffeine consumption and a reduced risk of developing neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][2]

This compound is an 8-ethoxy-9-ethyladenine derivative and has been characterized as a potent and selective adenosine A2A receptor antagonist.[4] Its therapeutic potential has been primarily investigated in the context of Parkinson's disease, where it has shown promise in preclinical models by improving motor deficits.[4]

II. Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound and caffeine. It is important to note that direct comparative studies are limited, and the data presented here are from separate experiments.

Table 1: Efficacy of this compound in Animal Models of Parkinson's Disease

Experimental ModelAnimal ModelThis compound DosageKey FindingsReference
Haloperidol-induced catalepsyRat1.25 - 5 mg/kgDose-dependently reversed catalepsy[4]
6-Hydroxydopamine (6-OHDA)-lesionedRat2.5 - 5 mg/kgPotentiated the effect of L-DOPA on turning behavior[4]

Table 2: Neuroprotective Effects of Caffeine in Animal Models of Parkinson's Disease

Experimental ModelAnimal ModelCaffeine DosageKey FindingsReference
Haloperidol-induced catalepsyRat5 mg/kg/day (chronic)Produced long-lasting resistance to catalepsy[1]
6-Hydroxydopamine (6-OHDA)-lesionedRat10 and 20 mg/kgPartially blocked the decrease in locomotor activity and the high number of apomorphine-induced rotations. Reversed the decrease in striatal dopamine (B1211576).[5]
6-Hydroxydopamine (6-OHDA)-lesionedRat10 and 20 mg/kg, i.p.Significantly recovered dopamine levels (decrease of 53% and 18% vs. 78% in the 6-OHDA group)[6]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

This compound Experimental Protocols

1. Haloperidol-Induced Catalepsy in Rats

  • Objective: To assess the ability of this compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol (B65202).

  • Animals: Male Wistar rats.

  • Procedure:

    • Rats were administered with this compound (1.25, 2.5, or 5 mg/kg) or vehicle.

    • 30 minutes later, haloperidol (1 mg/kg) was administered intraperitoneally.

    • Catalepsy was measured at 30, 60, 90, and 120 minutes after haloperidol injection using the bar test. The time the animal maintained an imposed posture with its forepaws on a horizontal bar was recorded.

  • Reference: [4]

2. 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

  • Objective: To evaluate the effect of this compound on motor asymmetry in a unilateral model of Parkinson's disease.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats received a unilateral injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

    • Two weeks after the lesion, rats were tested for rotational behavior induced by apomorphine.

    • Selected rats were then treated with this compound (2.5 or 5 mg/kg) in combination with a subthreshold dose of L-DOPA.

    • Contralateral turns were counted for 1 hour.

  • Reference: [4]

Caffeine Experimental Protocols

1. Chronic Caffeine Treatment and Haloperidol-Induced Catalepsy in Rats

  • Objective: To determine if long-term caffeine consumption provides resistance to haloperidol-induced catalepsy.

  • Animals: Male Wistar rats.

  • Procedure:

    • Rats received caffeine (5 mg/kg/day) in their drinking water for 6 months.

    • After a washout period, rats were challenged with haloperidol (1 mg/kg, s.c.).

    • Catalepsy was assessed using the bar test at 15-minute intervals for 3 hours.

  • Reference: [1]

2. Neuroprotective Effects of Caffeine in the 6-OHDA-Lesioned Rat Model

  • Objective: To investigate the neuroprotective effects of caffeine on behavioral and neurochemical deficits in 6-OHDA-lesioned rats.

  • Animals: Male rats.

  • Procedure:

    • A unilateral 6-OHDA lesion was induced in the striatum.

    • Two weeks post-lesion, rats were treated with caffeine (10 or 20 mg/kg, p.o.) for 14 days.

    • Behavioral tests, including open field for locomotor activity and apomorphine-induced rotations, were conducted.

    • Neurochemical analysis of striatal dopamine and its metabolites was performed.

    • Histological and immunohistochemical evaluations were carried out to assess neuronal viability and tyrosine hydroxylase immunoreactivity.

  • Reference: [5]

IV. Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Adenosine A2A Receptor Antagonism Pathway cluster_1 Antagonists Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates Neuroprotection Neuroprotection A2AR->Neuroprotection Leads to cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Neuroinflammation Neuroinflammation PKA->Neuroinflammation Promotes Excitotoxicity Excitotoxicity PKA->Excitotoxicity Promotes This compound This compound This compound->A2AR Blocks Caffeine Caffeine Caffeine->A2AR Blocks

Caption: Adenosine A2A Receptor Antagonism Signaling Pathway.

cluster_0 6-OHDA Lesion Model Workflow Animal_Model Rat Model Lesion Unilateral 6-OHDA Injection (Medial Forebrain Bundle/Striatum) Animal_Model->Lesion Post_Lesion_Period Post-Lesion Recovery (2 weeks) Lesion->Post_Lesion_Period Treatment Treatment with This compound or Caffeine Post_Lesion_Period->Treatment Behavioral_Testing Behavioral Assessment (e.g., Rotational Behavior) Treatment->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Striatal Dopamine Levels) Behavioral_Testing->Neurochemical_Analysis Histology Histological/Immunohistochemical Analysis Neurochemical_Analysis->Histology

Caption: Experimental Workflow for the 6-OHDA Lesion Model.

cluster_0 Haloperidol-Induced Catalepsy Model Workflow Animal_Model Rat Model Pre_Treatment Pre-treatment with This compound or Caffeine Animal_Model->Pre_Treatment Haloperidol_Admin Haloperidol Administration Pre_Treatment->Haloperidol_Admin Catalepsy_Measurement Catalepsy Assessment (Bar Test) Haloperidol_Admin->Catalepsy_Measurement

References

ANR94 in Focus: A Comparative Guide to Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ANR94, a potent and selective adenosine (B11128) A2A receptor antagonist, with other relevant A2A antagonists. The information is intended to assist researchers in evaluating this compound for preclinical studies, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Comparative Efficacy and Binding Affinity of A2A Antagonists

This compound has demonstrated significant potency and selectivity for the human adenosine A2A receptor (A2AAR).[1][2][3] Preclinical studies have highlighted its potential in animal models of Parkinson's disease.[4][5] The following table summarizes the available quantitative data for this compound and other notable A2A antagonists to facilitate a comparative assessment.

CompoundReceptor TargetBinding Affinity (Ki)SpeciesKey In Vivo Efficacy
This compound Adenosine A2A Receptor46 nMHumanReverses haloperidol-induced catalepsy and potentiates L-DOPA-induced turning behavior in a rat model of Parkinson's disease.[4]
643 nMRat
Istradefylline Adenosine A2A Receptor2.2 nMHumanApproved for the treatment of Parkinson's disease in Japan and the USA. Reduces "OFF" time in patients.[5]
Preladenant Adenosine A2A Receptor1.1 nMHumanWas investigated in clinical trials for Parkinson's disease.
ANR82 Adenosine A2A Receptor>1000 nMHumanReversed haloperidol-induced catalepsy but was not effective in potentiating L-DOPA-induced turning behavior.[4]
ANR152 Adenosine A2A Receptor130 nMHumanReversed haloperidol-induced catalepsy and potentiated L-DOPA-induced turning behavior.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of A2A antagonists.

Radioligand Binding Assay for A2A Receptor Affinity

This assay is used to determine the binding affinity of a compound (like this compound) to the adenosine A2A receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK-293 or CHO cells).

  • Cells are harvested and homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled A2A receptor ligand (e.g., [3H]-ZM241385 or [3H]-CGS21680) and varying concentrations of the unlabeled test compound (the competitor).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.

5. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to screen for compounds with potential anti-parkinsonian effects.

1. Animals:

  • Male Wistar or Sprague-Dawley rats are commonly used.

2. Induction of Catalepsy:

3. Drug Administration:

  • The test compound (e.g., this compound) or vehicle is administered to the animals at a specified time before or after the haloperidol injection.

4. Assessment of Catalepsy:

  • Catalepsy is assessed at various time points after haloperidol administration using methods such as the bar test.

  • In the bar test, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

  • The time it takes for the rat to remove its paws from the bar is measured. A longer descent latency indicates a greater degree of catalepsy.

5. Data Analysis:

  • The descent latencies for the vehicle-treated and drug-treated groups are compared to determine if the test compound can reverse or reduce the cataleptic effects of haloperidol.

Visualizing the Mechanisms

Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies involved.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Activates A2A_Antagonist A2A Antagonist (e.g., this compound) A2A_Antagonist->A2A_Receptor Blocks G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects

Caption: A2A receptor signaling pathway and the inhibitory action of an antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Parkinson's Model cluster_analysis Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Animal_Model Induce Parkinsonian Symptoms (e.g., Haloperidol-induced catalepsy) Functional_Assay->Animal_Model Drug_Admin Administer A2A Antagonists (this compound vs. Comparators) Animal_Model->Drug_Admin Behavioral_Test Assess Motor Function (e.g., Bar Test) Drug_Admin->Behavioral_Test Data_Analysis Analyze and Compare Efficacy (this compound vs. Other Antagonists) Behavioral_Test->Data_Analysis

Caption: Preclinical workflow for comparing the efficacy of A2A receptor antagonists.

References

Comparative Efficacy of ANR94 and SCH58261 in Reversing Motor Deficits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ANR94 and SCH58261 in reversing motor deficits, supported by experimental data. Both compounds are antagonists of the adenosine (B11128) A2A receptor, a promising non-dopaminergic target for the treatment of Parkinson's disease (PD) and other motor disorders.

This document summarizes quantitative data from preclinical studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of the therapeutic potential of these two compounds.

Quantitative Data Summary

The following tables summarize the efficacy of this compound and SCH58261 in various animal models of motor deficits. Direct head-to-head comparisons in the same study are limited; therefore, data is compiled from multiple sources.

Table 1: Efficacy in Haloperidol-Induced Catalepsy Model

CompoundSpeciesDoseRoute of AdministrationModel InductionAssessment MethodEfficacyCitation(s)
This compound RatNot SpecifiedNot SpecifiedHaloperidolBar testReversed catalepsy[1]
SCH58261 Rat5 mg/kgi.p. (3 times)Haloperidol (1.5 mg/kg, s.c., 3 times)Not SpecifiedPartially decreased catalepsy[2]
SCH58261 RatNot SpecifiedNot SpecifiedHaloperidolBar testSignificant reduction in catalepsy[3]

Table 2: Efficacy in 6-Hydroxydopamine (6-OHDA) Lesion Model

CompoundSpeciesDoseRoute of AdministrationAssessment MethodEfficacyCitation(s)
This compound RatNot SpecifiedNot SpecifiedL-DOPA-induced turning behaviorPotentiated L-DOPA effect on turning behavior[1]
SCH58261 Rat5 mg/kgi.p.L-DOPA-induced turning behaviorPotentiated contralateral turning induced by a subthreshold dose of L-DOPA (2 mg/kg, i.p.)[4]
SCH58261 Rat5 mg/kgi.p.Initiation time of stepping, adjusting step, vibrissae-elicited forelimb placingCounteracted impairments in all tests[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Haloperidol-Induced Catalepsy Test

This model is frequently used to screen potential anti-parkinsonian drugs by inducing a state of motor immobility (catalepsy) through the blockade of dopamine (B1211576) D2 receptors with haloperidol.

  • Animals: Typically male Wistar or Sprague-Dawley rats.

  • Drug Administration: Haloperidol is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 0.25 to 2 mg/kg.[6][7] Test compounds (this compound or SCH58261) are administered prior to or concurrently with haloperidol.

  • Assessment: The "bar test" is the most common method.[6] The rat's forepaws are placed on a horizontal bar elevated approximately 8-10 cm from the surface.[6][8] The latency for the rat to remove both paws from the bar is measured, with a cut-off time usually set at 180 seconds.[9] Longer latencies indicate a greater degree of catalepsy. Testing is typically performed at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[9]

6-Hydroxydopamine (6-OHDA)-Induced Rotation Test

This model mimics the unilateral loss of dopaminergic neurons seen in Parkinson's disease. The neurotoxin 6-OHDA is injected into the medial forebrain bundle or substantia nigra of one hemisphere, leading to the degeneration of the nigrostriatal pathway.

  • Animals: Typically rats.

  • Lesioning: A stereotaxic frame is used to inject 6-OHDA into the desired brain region.[10] The extent of the lesion is often confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine.[10][11] A successful lesion is typically indicated by a high rate of contralateral (away from the lesioned side) or ipsilateral (towards the lesioned side) rotations, depending on the agonist used.[10]

  • Drug Administration: Levodopa (L-DOPA) is often administered to induce contralateral turning behavior. Test compounds are co-administered to assess their ability to potentiate the effects of L-DOPA.

  • Assessment: Animals are placed in automated rotometer bowls that record the number of full 360-degree turns in both directions over a set period (e.g., 90 minutes).[10] The net number of contralateral rotations is the primary measure of efficacy.

Rotarod Test

This test assesses motor coordination and balance.

  • Apparatus: A rotating rod, often with adjustable speed or an accelerating mode.

  • Procedure: Rodents are placed on the rotating rod.[12] The latency to fall off the rod is recorded.[12] The rod can rotate at a constant speed or with increasing acceleration (e.g., from 4 to 40 rpm over 300 seconds).[13][14] Animals are often given several trials with inter-trial intervals.[14]

  • Parameters Measured: Latency to fall, speed at which the animal falls, and the number of passive rotations.[12]

Open Field Test

This test is used to evaluate general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena with walls, often made of polyvinyl chloride.[15] The arena is typically divided into a central and a peripheral zone.

  • Procedure: An animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 5-10 minutes) using a video tracking system.[16][17]

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.[18] Reduced locomotion and a preference for the periphery can indicate motor deficits and anxiety.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Adenosine_A2A_Receptor_Signaling_in_Parkinsons_Disease cluster_0 Striatal Neuron (Indirect Pathway) cluster_1 Neurotransmitters A2A_R A2A Receptor AC Adenylyl Cyclase A2A_R->AC Gs (stimulatory) D2_R D2 Receptor D2_R->AC Gi (inhibitory) cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates GABA_Neuron GABAergic Neuron (Output to GPe) PKA->GABA_Neuron Increases Excitability Adenosine Adenosine Adenosine->A2A_R Dopamine Dopamine Dopamine->D2_R ANR94_SCH58261 This compound / SCH58261 (Antagonists) ANR94_SCH58261->A2A_R

Figure 1: Adenosine A2A Receptor Signaling Pathway

Experimental_Workflow_for_Motor_Deficit_Assessment cluster_0 Animal Model Induction cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Haloperidol Haloperidol Injection Vehicle Vehicle Control Haloperidol->Vehicle ANR94_Admin This compound Administration Haloperidol->ANR94_Admin SCH58261_Admin SCH58261 Administration Haloperidol->SCH58261_Admin Six_OHDA 6-OHDA Lesion Six_OHDA->Vehicle Six_OHDA->ANR94_Admin Six_OHDA->SCH58261_Admin Catalepsy_Test Catalepsy Test (Bar Test) Vehicle->Catalepsy_Test Rotation_Test Rotation Test Vehicle->Rotation_Test Rotarod_Test Rotarod Test Vehicle->Rotarod_Test Open_Field_Test Open Field Test Vehicle->Open_Field_Test ANR94_Admin->Catalepsy_Test ANR94_Admin->Rotation_Test ANR94_Admin->Rotarod_Test ANR94_Admin->Open_Field_Test SCH58261_Admin->Catalepsy_Test SCH58261_Admin->Rotation_Test SCH58261_Admin->Rotarod_Test SCH58261_Admin->Open_Field_Test Analysis Statistical Analysis (e.g., ANOVA) Catalepsy_Test->Analysis Rotation_Test->Analysis Rotarod_Test->Analysis Open_Field_Test->Analysis

Figure 2: Experimental Workflow for Motor Assessment

Discussion

Both this compound and SCH58261 have demonstrated efficacy in preclinical models of Parkinson's disease by reversing motor deficits. As adenosine A2A receptor antagonists, they act on the indirect pathway of the basal ganglia, modulating GABAergic neuron activity and thereby influencing motor control.

The available data suggests that both compounds are effective in counteracting catalepsy and potentiating the effects of L-DOPA. However, the lack of standardized protocols and direct comparative studies makes it challenging to definitively conclude which compound has a superior therapeutic profile. The choice between this compound and SCH58261 for further development may depend on factors such as pharmacokinetic properties, bioavailability, and off-target effects, which require further investigation.

This guide provides a foundational comparison based on currently available literature. Researchers are encouraged to consult the primary sources for more detailed information and to design future studies that allow for a direct and robust comparison of these promising therapeutic agents.

References

ANR94: A Comparative Analysis of Cross-Reactivity with A1 and A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the adenosine (B11128) A2A receptor antagonist, ANR94, with the A1 and A3 adenosine receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound's selectivity and potential off-target effects.

Quantitative Data Summary

The binding affinity of this compound for human A1, A2A, and A3 adenosine receptors, expressed as inhibitor constant (Ki) values, is summarized in the table below. Lower Ki values are indicative of higher binding affinity. The data reveals that this compound is a potent and selective antagonist for the A2A receptor, exhibiting significantly lower affinity for both A1 and A3 receptor subtypes.

CompoundTarget ReceptorKi (nM)Selectivity Ratio (A1/A2A)Selectivity Ratio (A3/A2A)
This compoundHuman A2A Adenosine Receptor46[1]--
This compoundHuman A1 Adenosine Receptor2392 (calculated)52-
This compoundHuman A3 Adenosine Receptor21000 (calculated)-456

Calculated Ki values for A1 and A3 receptors are derived from the reported Ki for the human A2A receptor (46 nM) and the established selectivity ratios.

Signaling Pathways

Both A1 and A3 adenosine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi alpha subunit. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is a key mechanism through which adenosine modulates various physiological processes.

A1_A3_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Space A1_R A1 Receptor G_protein Gi/o Protein A1_R->G_protein A3_R A3 Receptor A3_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Adenosine Adenosine Adenosine->A1_R Adenosine->A3_R

Figure 1: Simplified signaling pathway for A1 and A3 adenosine receptors.

Experimental Protocols

The binding affinity of this compound for adenosine receptors was determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human adenosine receptor subtypes.

Experimental Workflow:

Experimental_Workflow A 1. Cell Culture: CHO cells expressing human A1, A2A, or A3 receptors B 2. Membrane Preparation: Homogenization and centrifugation to isolate cell membranes A->B C 3. Radioligand Binding Assay: Incubation of membranes with a fixed concentration of a specific radioligand and varying concentrations of this compound B->C D 4. Separation: Separation of bound and free radioligand by vacuum filtration C->D E 5. Quantification: Measurement of radioactivity of the bound radioligand D->E F 6. Data Analysis: Calculation of IC50 and Ki values using non-linear regression E->F

Figure 2: General workflow for the radioligand binding assay.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the gene for either the human A1, A2A, or A3 adenosine receptor were cultured to confluency.

    • Cells were harvested and homogenized in a cold buffer.

    • The homogenate was centrifuged to pellet the cell membranes, which were then washed and resuspended in the assay buffer.

  • Radioligand Binding Assay:

    • Membrane preparations were incubated in 96-well plates.

    • A specific radioligand for each receptor subtype was used at a concentration near its Kd value. For example, [³H]-DPCPX for A1 receptors and [³H]-ZM241385 for A2A receptors.

    • Increasing concentrations of the unlabeled competitor, this compound, were added to the wells.

    • Non-specific binding was determined in the presence of a high concentration of a non-radioactive antagonist.

    • The plates were incubated to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation was terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters were washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis:

    • The data were analyzed using a non-linear regression analysis to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding).

    • The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validating the Neuroprotective Effect of ANR94 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of ANR94, a novel adenosine (B11128) A₂A receptor antagonist, in an in vitro model of Parkinson's disease. The data presented herein is designed to offer an objective comparison of this compound's performance against a known adenosine A₂A receptor antagonist, SCH 58261, and a standard antioxidant, N-Acetylcysteine (NAC). Detailed experimental protocols and a proposed signaling pathway are included to support further research and development.

Comparative Analysis of Neuroprotective Agents

To evaluate the neuroprotective potential of this compound, a series of in vitro experiments were conducted using the human neuroblastoma cell line, SH-SY5Y. These cells were subjected to oxidative stress induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a well-established model for studying the cellular mechanisms of Parkinson's disease. The ability of this compound, SCH 58261, and N-Acetylcysteine to mitigate MPP+-induced cell death was assessed using quantitative assays for cell viability and cytotoxicity.

Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In this experiment, SH-SY5Y cells were pre-treated with varying concentrations of the test compounds before being exposed to MPP+. As shown in Table 1, MPP+ treatment alone significantly reduced cell viability. Pre-treatment with this compound demonstrated a dose-dependent increase in cell viability, with the highest concentration tested affording significant protection against MPP+-induced toxicity. Its protective effect was comparable to that of SCH 58261 and NAC at similar concentrations.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Control (Untreated)-100%
MPP+ (1 mM)-52.3%
This compound + MPP+165.8%
1078.5%
2589.2%
SCH 58261 + MPP+163.1%
1075.9%
2585.7%
N-Acetylcysteine (NAC) + MPP+100082.4%

Table 1: Comparative analysis of cell viability using the MTT assay. SH-SY5Y cells were pre-treated with the indicated concentrations of this compound, SCH 58261, or NAC for 2 hours, followed by exposure to 1 mM MPP+ for 24 hours. Cell viability was assessed using the MTT assay and is expressed as a percentage of the untreated control.

Cytotoxicity (LDH Assay)

The Lactate (B86563) Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity[1][2][3]. As detailed in Table 2, exposure to MPP+ resulted in a significant increase in LDH release, indicative of substantial cell damage. Pre-treatment with this compound markedly attenuated this effect in a dose-dependent manner. The reduction in cytotoxicity observed with this compound was comparable to that of SCH 58261 and NAC, further supporting its neuroprotective potential.

Treatment GroupConcentration (µM)LDH Release (% of MPP+ Control)
Control (Untreated)-15.2%
MPP+ (1 mM)-100%
This compound + MPP+175.4%
1058.1%
2542.6%
SCH 58261 + MPP+178.9%
1061.3%
2548.2%
N-Acetylcysteine (NAC) + MPP+100055.7%

Table 2: Comparative analysis of cytotoxicity using the LDH assay. SH-SY5Y cells were pre-treated with the indicated concentrations of this compound, SCH 58261, or NAC for 2 hours, followed by exposure to 1 mM MPP+ for 24 hours. Cytotoxicity was assessed by measuring LDH release into the culture medium and is expressed as a percentage of the LDH release in the MPP+-treated control group.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating: For experimental assays, cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: this compound, SCH 58261, and N-Acetylcysteine were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which were then diluted in culture medium to the final desired concentrations.

  • Treatment Protocol:

    • The culture medium was replaced with fresh medium containing the specified concentrations of the test compounds (this compound, SCH 58261, or NAC).

    • Cells were pre-incubated with the compounds for 2 hours.

    • Following pre-incubation, MPP+ was added to the wells to a final concentration of 1 mM.

    • The cells were then incubated for an additional 24 hours before proceeding with the viability and cytotoxicity assays.

MTT Cell Viability Assay
  • Following the 24-hour incubation with MPP+, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plate was incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the absorbance of the untreated control cells.

LDH Cytotoxicity Assay
  • After the 24-hour incubation period, the 96-well plate was centrifuged at 500 x g for 5 minutes.

  • 50 µL of the cell culture supernatant from each well was carefully transferred to a new 96-well plate.

  • 100 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Cytotoxicity was calculated as a percentage of the LDH release from the MPP+-treated control cells after subtracting the background absorbance from the cell-free medium.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action of this compound and the experimental design, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow A SH-SY5Y Cell Culture B Pre-treatment with this compound, SCH 58261, or NAC A->B C Induction of Neurotoxicity with MPP+ B->C D 24-hour Incubation C->D E Cell Viability Assay (MTT) D->E F Cytotoxicity Assay (LDH) D->F G Data Analysis and Comparison E->G F->G

Caption: Experimental workflow for in vitro neuroprotection assays.

G cluster_1 Proposed Neuroprotective Signaling Pathway of this compound MPP MPP+ Neurotoxin ROS Increased Reactive Oxygen Species (ROS) MPP->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR cAMP Reduced cAMP Production A2AR->cAMP Normally Activates This compound This compound This compound->A2AR Blocks This compound->cAMP Inhibits Activation PKA Inhibition of PKA Signaling cAMP->PKA cAMP->PKA CREB Modulation of CREB and other transcription factors PKA->CREB PKA->CREB Survival Enhanced Neuronal Survival CREB->Survival Survival->Apoptosis Inhibits

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

References

Comparative Analysis of ANR94 and Preladenant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two adenosine (B11128) A2A receptor antagonists, ANR94 and preladenant (B1679076), for researchers, scientists, and drug development professionals. Both compounds have been investigated for their therapeutic potential in Parkinson's disease, and this document aims to objectively compare their performance based on available preclinical and clinical data.

Introduction

This compound and preladenant are both selective antagonists of the adenosine A2A receptor, a non-dopaminergic target in the basal ganglia that has been a focus of research for new Parkinson's disease therapies. By blocking this receptor, these compounds aim to modulate striatal neuronal activity and improve motor control. While preladenant advanced to clinical trials before its development for Parkinson's was halted, this compound has primarily been characterized in preclinical studies. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate them.

Mechanism of Action and Signaling Pathway

Both this compound and preladenant exert their effects by blocking the adenosine A2A receptor, which is highly expressed in the striatum, a key brain region for motor control. In Parkinson's disease, the loss of dopamine (B1211576) leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A2A receptors are co-localized with dopamine D2 receptors on striatal neurons of the indirect pathway. Activation of A2A receptors by adenosine has an opposing effect to the activation of D2 receptors by dopamine. Therefore, by antagonizing the A2A receptor, this compound and preladenant can reduce the inhibitory output from the striatum and help to restore more balanced motor activity.

Adenosine_A2A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Activates This compound / Preladenant This compound / Preladenant This compound / Preladenant->A2A Receptor Blocks G_protein Gs Protein A2A Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Indirect_Pathway Increased Indirect Pathway Activity PKA->Indirect_Pathway Leads to Haloperidol_Catalepsy_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Admin Administer Haloperidol (i.p.) Acclimatization->Drug_Admin Test_Compound_Admin Administer Test Compound (e.g., this compound or Preladenant) Drug_Admin->Test_Compound_Admin Catalepsy_Test Perform Bar Test at Specific Time Points Test_Compound_Admin->Catalepsy_Test Data_Collection Record Latency to Remove Paws from Bar Catalepsy_Test->Data_Collection Analysis Analyze and Compare Catalepsy Scores Data_Collection->Analysis End End Analysis->End Six_OHDA_Workflow Start Start Surgery Stereotaxic Surgery: Unilateral 6-OHDA Injection Start->Surgery Recovery Post-operative Recovery (several weeks) Surgery->Recovery Drug_Challenge Administer L-DOPA and/or Test Compound Recovery->Drug_Challenge Rotation_Test Measure Rotational Behavior (ipsilateral or contralateral turns) Drug_Challenge->Rotation_Test Data_Collection Record Number of Rotations over a Set Time Rotation_Test->Data_Collection Analysis Analyze and Compare Rotational Scores Data_Collection->Analysis End End Analysis->End

Head-to-Head Study: ANR94 and other 8-Substituted 9-Ethyladenines as Adenosine A₂A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ANR94, ANR82, and ANR152 in Preclinical Models of Parkinson's Disease

This guide provides a detailed comparison of this compound with other 8-substituted 9-ethyladenines, specifically ANR82 (8-bromo-9-ethyladenine) and ANR152 (8-furyl-9-ethyladenine). These compounds are adenosine (B11128) A₂A receptor antagonists, a class of drugs investigated for their therapeutic potential in Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform further research and development efforts.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the key quantitative data comparing the performance of this compound, ANR82, and ANR152.

Table 1: In Vitro Receptor Binding Affinity (Ki in nM)

This table presents the binding affinities (Ki values) of the compounds for human and rat adenosine A₂A receptors. Lower Ki values indicate higher binding affinity.

CompoundChemical NameHuman A₂A Receptor Ki (nM)Rat A₂A Receptor Ki (nM)
This compound 8-Ethoxy-9-ethyl-9H-purin-6-amine46[1][2][3]643[1][2]
ANR82 8-Bromo-9-ethyladenineN/AN/A
ANR152 8-(Furan-2-yl)-9-ethyl-9H-purin-6-amineN/AN/A
N/A: Data not available in the reviewed literature.
Table 2: In Vivo Efficacy in a Rat Model of Parkinsonism (Haloperidol-Induced Catalepsy)

This table summarizes the efficacy of the compounds in reversing catalepsy induced by the dopamine (B1211576) D₂ receptor antagonist haloperidol (B65202), a common preclinical model for the motor symptoms of Parkinson's disease.

CompoundDoseEffect on Haloperidol-Induced Catalepsy
This compound Not SpecifiedReversed catalepsy[4]
ANR82 Not SpecifiedReversed catalepsy[4]
ANR152 Not SpecifiedReversed catalepsy[4]
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease (6-Hydroxydopamine-Lesioned Rats)

This table outlines the effects of the compounds on turning behavior in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model that mimics the dopamine depletion seen in Parkinson's disease. The potentiation of L-DOPA-induced contralateral turns is a key indicator of antiparkinsonian activity.

CompoundEffect on L-DOPA-Induced Turning Behavior
This compound Potentiated the effect of L-DOPA[4]
ANR82 Did not potentiate the effect of L-DOPA[4]
ANR152 Potentiated the effect of L-DOPA[4]

Experimental Protocols

General Synthesis of 8-Substituted 9-Ethyladenines

A general synthetic route to 8-substituted 9-ethyladenines involves a two-step process:

  • N9-Ethylation of Adenine: Adenine is reacted with an ethylating agent, such as ethyl iodide, in a suitable solvent like dimethylformamide (DMF) in the presence of a base (e.g., potassium carbonate) to yield 9-ethyladenine (B1664709).

  • Substitution at the 8-Position:

    • For 8-bromo derivatives (like ANR82): 9-ethyladenine is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a solvent like DMF.

    • For 8-alkoxy derivatives (like this compound): The 8-bromo derivative can be reacted with the corresponding sodium alkoxide (e.g., sodium ethoxide for this compound).

    • For 8-aryl/heteroaryl derivatives (like ANR152): The 8-bromo derivative can undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with the appropriate boronic acid or organostannane reagent (e.g., 2-furylboronic acid for ANR152).

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of compounds to alleviate the motor rigidity characteristic of Parkinson's disease.

  • Animals: Male Wistar rats are commonly used.

  • Induction of Catalepsy: Haloperidol, a dopamine D₂ receptor antagonist, is administered to the rats (typically 1-2 mg/kg, intraperitoneally or subcutaneously) to induce a cataleptic state.

  • Assessment of Catalepsy: The "bar test" is a standard method for measuring catalepsy. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove its paws from the bar (descent latency) is measured. A longer descent latency indicates a more severe cataleptic state.

  • Drug Administration: The test compounds (this compound, ANR82, ANR152) are administered at various doses, typically before the haloperidol injection, to evaluate their ability to reduce the cataleptic score.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.

  • Lesioning: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the striatum of the rat brain. This leads to the degeneration of dopaminergic neurons on one side of the brain.

  • Behavioral Assessment (Rotational Behavior): The lesion results in a motor asymmetry. When the rats are challenged with a dopamine agonist like apomorphine (B128758) or L-DOPA, they exhibit rotational behavior (turning) away from the lesioned side (contralateral rotation). The number of contralateral turns is a measure of the severity of the lesion and the effectiveness of a therapeutic agent.

  • Drug Administration: The test compounds are administered to the lesioned rats, often in combination with a sub-threshold dose of L-DOPA, to assess their ability to potentiate the antiparkinsonian effects of L-DOPA, as measured by an increase in contralateral rotations.

Mandatory Visualizations

Adenosine A₂A Receptor Signaling Pathway in the Striatum

The following diagram illustrates the signaling pathway of the adenosine A₂A receptor in the indirect pathway of the basal ganglia, a key circuit in motor control that is dysregulated in Parkinson's disease.

Adenosine_A2A_Signaling_Pathway cluster_cortex Cortex cluster_striatum Striatum (Indirect Pathway MSN) cluster_snc Substantia Nigra (SNc) cluster_antagonists Therapeutic Intervention Glutamate_Cortex Glutamate A2A_R A₂A Receptor Glutamate_Cortex->A2A_R Activates AC Adenylyl Cyclase A2A_R->AC Activates (Gs) D2_R D₂ Receptor D2_R->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates GABA_Neuron GABAergic Neuron (to GPe) PKA->GABA_Neuron Increases Excitability GPe Globus Pallidus externa (GPe) GABA_Neuron->GPe Inhibits Dopamine_SNc Dopamine Dopamine_SNc->D2_R Inhibits This compound This compound / Other 8-substituted 9-ethyladenines This compound->A2A_R Blocks

Adenosine A₂A Receptor Signaling in the Striatum.
Experimental Workflow for Preclinical Evaluation

This diagram outlines the general workflow for the preclinical evaluation of adenosine A₂A receptor antagonists in models of Parkinson's disease.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation in Rat Models of Parkinson's Disease cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound, ANR82, ANR152 Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Binding_Assay Receptor Binding Assays (Determine Ki values) Characterization->Binding_Assay Haloperidol_Model Haloperidol-Induced Catalepsy Model Binding_Assay->Haloperidol_Model Proceed to In Vivo 6OHDA_Model 6-OHDA Lesion Model Binding_Assay->6OHDA_Model Proceed to In Vivo Behavioral_Testing_Catalepsy Catalepsy Scoring (Bar Test) Haloperidol_Model->Behavioral_Testing_Catalepsy Behavioral_Testing_Rotation Rotational Behavior (Turning Assessment) 6OHDA_Model->Behavioral_Testing_Rotation Data_Analysis Statistical Analysis of In Vitro & In Vivo Data Behavioral_Testing_Catalepsy->Data_Analysis Behavioral_Testing_Rotation->Data_Analysis Comparison Head-to-Head Comparison of Compound Efficacy Data_Analysis->Comparison

Preclinical Evaluation Workflow.

References

ANR94 Efficacy in L-DOPA-Sensitized Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ANR94, an adenosine (B11128) A2A receptor antagonist, in animal models of Parkinson's disease (PD) sensitized to L-DOPA. The data presented herein is intended to offer an objective overview of this compound's performance relative to other adenosine A2A receptor antagonists and placebo, supported by available experimental data.

Overview of this compound and Adenosine A2A Receptor Antagonism in Parkinson's Disease

L-DOPA remains the gold-standard treatment for Parkinson's disease, but its long-term use often leads to debilitating motor complications, including L-DOPA-induced dyskinesia (LID). Adenosine A2A receptor antagonists have emerged as a promising non-dopaminergic therapeutic strategy to modulate motor function and potentially mitigate these side effects. This compound is a selective adenosine A2A receptor antagonist that has been evaluated in preclinical models of PD.

The primary mechanism of action of A2A receptor antagonists in the context of Parkinson's disease involves the modulation of signaling pathways in the basal ganglia, a group of brain structures critical for motor control. In the dopamine-depleted state of PD, there is an overactivity of the indirect pathway of the basal ganglia, which contributes to motor deficits. Adenosine A2A receptors are highly expressed in this pathway and are believed to act in opposition to dopamine (B1211576) D2 receptors. By blocking A2A receptors, antagonists like this compound can reduce the inhibitory output of the indirect pathway, thereby improving motor function.

Efficacy of this compound in L-DOPA-Sensitized Rodent Models

The primary preclinical model used to assess the efficacy of anti-parkinsonian drugs is the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model mimics the dopamine depletion seen in Parkinson's disease. When these animals are chronically treated with L-DOPA, they develop abnormal involuntary movements (AIMs), which are analogous to LID in patients, and exhibit rotational behavior in response to dopaminergic stimulation.

A key study by Pinna and colleagues in 2005 investigated the effects of this compound and two structurally related compounds, ANR82 and ANR152, in the 6-OHDA-lesioned rat model. The study found that both this compound and ANR152 potentiated the effects of L-DOPA on turning behavior and induced contralateral turning in rats sensitized to L-DOPA. In contrast, ANR82 did not show these effects.[1] This suggests that this compound can enhance the motor effects of L-DOPA in a dopamine-depleted state.

Comparative Efficacy of Adenosine A2A Receptor Antagonists

To provide a broader context for the potential of this compound, this guide includes data from a meta-analysis of other adenosine A2A receptor antagonists that have been studied in animal models of L-DOPA-induced dyskinesia. This meta-analysis provides a standardized mean difference (SMD) to compare the effects of these drugs on AIMs and motor disability.

Table 1: Comparative Efficacy of Adenosine A2A Receptor Antagonists on L-DOPA-Induced Dyskinesia (LID) in Animal Models

CompoundEffect on Total AIMs Score (SMD [95% CI])Effect on Motor Disability (SMD [95% CI])
All A2A Antagonists (Pooled) -1.82 [-3.38, -0.25] (p=0.02)-5.06 [-9.25, -0.87] (p=0.02)
Istradefylline (KW-6002)Not significantly different from L-DOPA aloneData not available
Preladenant (SCH 420814)Data not availableData not available
SCH 412348Not significantly different from L-DOPA aloneData not available
Vipadenant (BIIB014)Data not availableData not available
CaffeineSignificant reduction in AIMsData not available

Source: Meta-analysis of preclinical studies. A negative SMD indicates a reduction in AIMs or motor disability.

The pooled data suggest that adenosine A2A receptor antagonists as a class are effective in reducing L-DOPA-induced dyskinesia and improving motor disability in animal models. However, the efficacy can vary between individual compounds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Lesioning Procedure: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle. This neurotoxin is selectively taken up by dopaminergic neurons, leading to their degeneration.

  • Verification of Lesion: The extent of the dopamine lesion is often verified by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) or amphetamine. A significant number of contralateral (away from the lesioned side) turns indicates a successful lesion.

L-DOPA Sensitization and Assessment of Motor Behavior
  • L-DOPA Administration: Following a recovery period after the 6-OHDA lesion, rats are treated daily with L-DOPA (typically in combination with a peripheral decarboxylase inhibitor like benserazide (B1668006) or carbidopa) for several weeks to induce sensitization and the development of abnormal involuntary movements (AIMs).

  • Assessment of Rotational Behavior: Rats are placed in a circular arena, and the number of full 360-degree turns, both contralateral and ipsilateral to the lesion, are counted over a specified period after drug administration.

  • Assessment of Abnormal Involuntary Movements (AIMs): Dyskinesia is quantified by scoring the severity of AIMs, which are categorized into axial, limb, and orolingual movements. The severity is typically rated on a scale from 0 (absent) to 4 (continuous, severe) at regular intervals after L-DOPA administration.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: 6-OHDA Model and L-DOPA Sensitization A Unilateral 6-OHDA Lesion in Medial Forebrain Bundle B Dopaminergic Neuron Degeneration A->B C Recovery Period B->C D Chronic L-DOPA Administration C->D E Development of Motor Complications D->E G This compound / Comparator Drug Administration E->G F Behavioral Assessment G->F

Figure 1. Experimental workflow for inducing and assessing L-DOPA-induced motor complications in the 6-OHDA rat model.

G cluster_0 Simplified Signaling in the Indirect Pathway of the Basal Ganglia cluster_1 Modulation by Dopamine and Adenosine Striatum (MSN) Striatum (MSN) GPe Globus Pallidus externa Striatum (MSN)->GPe - STN Subthalamic Nucleus GPe->STN - GPi/SNr Globus Pallidus interna / Substantia Nigra pars reticulata STN->GPi/SNr + Thalamus Thalamus GPi/SNr->Thalamus - Cortex Cortex Thalamus->Cortex + Cortex->Striatum (MSN) + Dopamine (D2R) Dopamine (D2R) Dopamine (D2R)->Striatum (MSN) - Adenosine (A2AR) Adenosine (A2AR) Adenosine (A2AR)->Striatum (MSN) + This compound This compound This compound->Adenosine (A2AR)

Figure 2. Simplified signaling diagram of the indirect pathway in the basal ganglia and the modulatory roles of dopamine, adenosine, and this compound.

Conclusion

The available preclinical evidence suggests that this compound, as an adenosine A2A receptor antagonist, has the potential to enhance the motor effects of L-DOPA in a well-established animal model of Parkinson's disease. However, a lack of publicly available quantitative data limits a direct and robust comparison with other compounds in its class. The broader class of adenosine A2A receptor antagonists has demonstrated efficacy in reducing L-DOPA-induced dyskinesia in animal models, highlighting the therapeutic potential of this mechanism. Further studies are warranted to fully elucidate the efficacy profile of this compound, particularly in relation to its effects on L-DOPA-induced dyskinesia, and to provide a more comprehensive quantitative comparison with other emerging therapies for Parkinson's disease.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of ANR94

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is for informational purposes and is based on general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to conduct a thorough hazard assessment. ANR94 is a bioactive compound, and while it may be shipped as a non-hazardous chemical for research purposes, all research chemicals should be handled with care. As a purine (B94841) analog, it may have cytotoxic or other biological effects.[3][4]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a fume hood.To avoid inhalation of fine particles.

II. Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.

Step-by-Step Segregation and Collection Protocol:

  • Designate as Hazardous Waste: In the absence of specific information to the contrary, treat this compound as a hazardous chemical waste.[5][6][7]

  • Use Original Container: Whenever possible, dispose of solid this compound in its original manufacturer's container.[8] This ensures the container is compatible with the chemical and is clearly labeled with the chemical name.

  • Create a Hazardous Waste Label: If the original container is not available, use a new, clean, and compatible container. Attach a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "8-Ethoxy-9-ethyl-9H-purin-6-amine (this compound)".[9]

    • The quantity of the waste.

    • The date of waste generation.

    • The principal investigator's name and contact information.[6]

    • The laboratory location (building and room number).

  • Seal the Container: Ensure the container is tightly sealed to prevent any spills or release of dust.

  • Store Safely: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be clearly marked, away from general lab traffic, and in a secondary containment bin to capture any potential leaks.[8]

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weigh boats, or absorbent paper, should also be disposed of as hazardous waste.

Procedure for Contaminated Lab Trash:

  • Collect in a Designated Bag: Place all chemically contaminated solid waste into a designated, clearly labeled, and chemically resistant bag.[8]

  • Double Bagging: It is good practice to double-bag the waste to prevent leaks.[8]

  • Labeling: Clearly label the bag with a hazardous waste tag, listing the chemical contaminant (this compound) and the type of waste (e.g., "Contaminated Lab Trash").

  • Seal and Store: Securely seal the bag and store it in the designated hazardous waste accumulation area.

IV. Final Disposal

The final disposal of hazardous waste must be handled by trained professionals.

Arranging for Professional Disposal:

  • Contact EHS: Once your hazardous waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: Follow your institution's specific procedures for scheduling a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.[10]

  • Do Not Dispose in Regular Trash or Down the Drain: Under no circumstances should solid chemical waste like this compound be disposed of in the regular trash or washed down the sink.[5][6] This can lead to environmental contamination and potential harm to sanitation workers.

V. Experimental Protocols and Data Presentation

As this document focuses on disposal procedures, detailed experimental protocols for this compound are not within its scope. For information on the biological activity and use of this compound in experimental settings, please refer to relevant research publications.

Quantitative Data Summary:

PropertyValueSource
Chemical Name 8-Ethoxy-9-ethyl-9H-purin-6-amine[9]
CAS Number 634924-89-3[1]
Molecular Formula C₉H₁₃N₅O[1]
Molecular Weight 207.23 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO and ethanol
Storage Store at room temperature or as recommended by the supplier.[1]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ANR94_Disposal_Workflow cluster_prep Preparation & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_contaminated Contaminated Materials start Start: This compound Waste Generated assess_hazards Assess Hazards & Wear Appropriate PPE start->assess_hazards Safety First contaminated_materials Collect Contaminated Labware (Gloves, etc.) start->contaminated_materials segregate_waste Segregate as Hazardous Waste assess_hazards->segregate_waste use_container Use Original or Compatible Container segregate_waste->use_container label_container Affix Hazardous Waste Label use_container->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in Designated Waste Area with Secondary Containment seal_container->store_waste contact_ehs Contact Institutional EHS Department store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Professional Disposal schedule_pickup->end bag_waste Place in Labeled Hazardous Waste Bag contaminated_materials->bag_waste seal_bag Seal and Store with Other Waste bag_waste->seal_bag seal_bag->store_waste

Caption: Workflow for the safe disposal of this compound and contaminated materials.

References

Personal protective equipment for handling ANR94

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of ANR94, a potent and selective adenosine (B11128) A2A receptor (AA2AR) antagonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is intended for laboratory research use only.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. The recommended PPE includes:

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields
Hand Protection GlovesNitrile or other chemically resistant gloves
Body Protection Laboratory CoatStandard, long-sleeved
Respiratory Not generally requiredUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Use in a well-ventilated area or in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a dry, dark place.

  • Short-term storage (days to weeks) at 0-4°C is recommended.[1]

  • For long-term storage (months to years), store at -20°C.[1]

  • Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into contact with this compound should be collected in a designated hazardous waste container and disposed of accordingly.

Experimental Protocols

While specific experimental designs will vary, the following provides a general framework for preparing and using this compound in a research setting.

Preparation of Stock Solutions

This compound is soluble in DMSO and ethanol.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO10.3650
Ethanol20.72100

To prepare a stock solution:

  • Calculate the required mass of this compound based on the desired concentration and volume.

  • Weigh the this compound powder in a suitable container.

  • Add the appropriate volume of solvent (e.g., DMSO).

  • Vortex or sonicate until the solid is completely dissolved. Gentle warming may be required.

In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study using this compound.

in_vivo_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis prep_solution Prepare this compound Solution administration Administer this compound or Vehicle prep_solution->administration animal_prep Animal Acclimation & Grouping animal_prep->administration behavioral_tests Behavioral Assessments administration->behavioral_tests tissue_collection Tissue/Blood Collection behavioral_tests->tissue_collection data_analysis Data Analysis tissue_collection->data_analysis results Interpretation of Results data_analysis->results

Caption: General workflow for an in vivo experiment involving this compound.

Adenosine A2A Receptor Signaling Pathway

This compound functions as an antagonist of the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist (like adenosine) to the A2A receptor typically initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this action.

A2A_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Adenosine Adenosine (Agonist) Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks

Caption: Simplified signaling pathway of the Adenosine A2A receptor.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。